Velmupressin acetate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C44H64ClN11O10S2 |
|---|---|
Molekulargewicht |
1006.6 g/mol |
IUPAC-Name |
acetic acid;(2S)-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-15-[(4-chlorophenyl)methyl]-5,8,11,14,17-pentaoxo-9-propan-2-yl-12-(thiophen-2-ylmethyl)-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]-N-[4-(diaminomethylideneamino)butyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H60ClN11O8S2.C2H4O2/c1-24(2)35-40(61)51-30(22-33(44)55)37(58)52-31(41(62)54-17-5-9-32(54)39(60)47-15-3-4-16-48-42(45)46)23-63-18-7-10-34(56)49-28(20-25-11-13-26(43)14-12-25)36(57)50-29(38(59)53-35)21-27-8-6-19-64-27;1-2(3)4/h6,8,11-14,19,24,28-32,35H,3-5,7,9-10,15-18,20-23H2,1-2H3,(H2,44,55)(H,47,60)(H,49,56)(H,50,57)(H,51,61)(H,52,58)(H,53,59)(H4,45,46,48);1H3,(H,3,4)/t28-,29-,30-,31-,32-,35-;/m0./s1 |
InChI-Schlüssel |
PNPCMIRIZDDNND-SHZVOLBVSA-N |
Isomerische SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CS2)CC3=CC=C(C=C3)Cl)C(=O)N4CCC[C@H]4C(=O)NCCCCN=C(N)N)CC(=O)N.CC(=O)O |
Kanonische SMILES |
CC(C)C1C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CS2)CC3=CC=C(C=C3)Cl)C(=O)N4CCCC4C(=O)NCCCCN=C(N)N)CC(=O)N.CC(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Velmupressin Acetate: A Deep Dive into its Mechanism of Action as a Selective V2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Velmupressin acetate is a synthetic peptide analogue of the human antidiuretic hormone arginine vasopressin (AVP). It has garnered significant interest in the scientific community for its potent and selective agonist activity at the vasopressin V2 receptor (V2R), coupled with a short duration of action. This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism: Potent and Selective V2 Receptor Agonism
This compound exerts its pharmacological effects primarily through the activation of the vasopressin V2 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the basolateral membrane of the principal cells in the kidney's collecting ducts.[1][2] This targeted action initiates a well-defined intracellular signaling cascade, ultimately leading to increased water reabsorption from the filtrate back into the bloodstream.
Quantitative Receptor Activity Profile
The potency and selectivity of this compound have been quantified through rigorous in vitro studies. The following tables summarize the key findings from functional and binding assays, comparing its activity at the human V2 receptor (hV2R) and human V1a receptor (hV1aR).
Table 1: Functional Potency of this compound at Vasopressin Receptors
| Receptor | Assay Type | Parameter | Value (nM) |
| Human V2 Receptor (hV2R) | cAMP Accumulation | EC50 | 0.07[1] |
| Rat V2 Receptor (rV2R) | cAMP Accumulation | EC50 | 0.02[1] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 2: In Vitro Selectivity Profile of this compound
| Receptor | Assay Type | Parameter | Value (nM) | Selectivity (fold vs. hV2R) |
| Human V1a Receptor (hV1aR) | Calcium Mobilization | EC50 | >1000[1] | >14,000 |
| Human V1b Receptor (hV1bR) | Reporter Gene Assay | EC50 | >1000[1] | >14,000 |
| Human Oxytocin Receptor (hOTR) | Calcium Mobilization | EC50 | >1000[1] | >14,000 |
These data highlight the remarkable selectivity of this compound for the V2 receptor over other related vasopressin and oxytocin receptor subtypes.
V2 Receptor Signaling Pathway
The binding of this compound to the V2 receptor triggers a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. This initiates a downstream signaling cascade as depicted in the following diagram:
Caption: V2 Receptor signaling cascade initiated by this compound.
Experimental Protocols
The quantitative data presented above were generated using specific and validated experimental methodologies. The following sections provide detailed protocols for the key assays used to characterize the mechanism of action of this compound.
V2 Receptor Functional Assay: In Vitro cAMP Accumulation
This assay quantifies the ability of this compound to stimulate the production of cyclic adenosine monophosphate (cAMP) in cells expressing the V2 receptor.
1. Cell Culture and Preparation:
-
Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human V2 receptor (hV2R) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, cells are seeded into 96-well plates and grown to approximately 80-90% confluency.
2. Assay Procedure:
-
The growth medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cells are then incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) in the assay buffer for 15-30 minutes at 37°C to prevent the degradation of cAMP.
-
Serial dilutions of this compound and a reference agonist (e.g., Arginine Vasopressin) are prepared in the assay buffer containing IBMX.
-
The IBMX solution is removed, and the diluted compounds are added to the respective wells.
-
The plate is incubated for 30 minutes at 37°C.
3. cAMP Detection:
-
Following incubation, the reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., a competitive immunoassay with a fluorescent or luminescent readout).
-
The signal is measured using a plate reader.
4. Data Analysis:
-
The raw data are converted to cAMP concentrations based on a standard curve.
-
The concentration-response curves for this compound are plotted using non-linear regression analysis to determine the EC50 value.
V1a Receptor Binding Assay: Radioligand Competition
This assay determines the binding affinity of this compound for the V1a receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human V1a receptor (hV1aR) are harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
The assay is performed in a 96-well plate.
-
To each well, the following are added in order:
-
Cell membrane preparation (typically 10-20 µg of protein).
-
Serial dilutions of unlabeled this compound or a reference competitor.
-
A fixed concentration of a radiolabeled V1a receptor antagonist (e.g., [3H]-SR49059).
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled V1a antagonist.
-
The plate is incubated at room temperature for 60-90 minutes to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
The filters are washed with ice-cold wash buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The inhibition curve is generated by plotting the percentage of specific binding against the concentration of this compound.
-
The IC50 (half-maximal inhibitory concentration) is determined from the curve, and the Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow
The following diagram illustrates the typical workflow for characterizing the in vitro pharmacological profile of a V2 receptor agonist like this compound.
Caption: In vitro workflow for this compound characterization.
References
An In-Depth Technical Guide to the Discovery and Synthesis of Velmupressin Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velmupressin acetate is a potent and selective peptide agonist of the vasopressin V2 receptor, developed to offer a shorter duration of action compared to existing therapies for conditions like nocturia. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound. Detailed methodologies for its solid-phase synthesis and key in vitro functional assays are presented, along with a summary of its pharmacokinetic and pharmacodynamic properties. The underlying V2 receptor signaling pathway is also elucidated. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction: The Rationale for a Short-Acting V2 Receptor Agonist
The antidiuretic hormone vasopressin plays a crucial role in regulating water balance by acting on the V2 receptors in the kidneys. Synthetic analogs of vasopressin, such as desmopressin, are effective treatments for conditions characterized by excessive urine production, including central diabetes insipidus and nocturia. However, the long duration of action of desmopressin can lead to an increased risk of hyponatremia (abnormally low sodium levels in the blood), particularly in elderly patients. This is because a prolonged antidiuretic effect can lead to excessive water retention.
Recognizing this unmet medical need, research efforts were directed towards the discovery of a potent and selective V2 receptor agonist with a shorter pharmacokinetic half-life. The goal was to develop a therapy that could effectively reduce urine production for a limited duration, thereby minimizing the risk of hyponatremia. This research led to the discovery of this compound, a novel peptide designed to have a shorter duration of action while maintaining high potency and selectivity for the V2 receptor.
Discovery of this compound
This compound was identified through a systematic structure-activity relationship (SAR) study of vasopressin analogs. The research, detailed by Wiśniewski and colleagues in the Journal of Medicinal Chemistry in 2019, focused on modifying the peptide structure to enhance its susceptibility to metabolic clearance without compromising its affinity and efficacy at the V2 receptor.
The key innovation in the design of this compound was the introduction of specific chemical modifications to the peptide backbone and side chains, leading to a compound with the desired pharmacokinetic profile. This rational drug design approach ultimately yielded a potent, selective, and short-acting V2 receptor agonist.
Synthesis of this compound
This compound is a chemically synthesized peptide. The following section details the solid-phase peptide synthesis (SPPS) methodology used for its preparation.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is performed on a solid support resin, typically a Rink Amide resin, using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine in dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/water/triisopropylsilane)
-
Diethyl ether
-
Acetonitrile
-
Water
-
Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid is activated with DIC and Oxyma Pure in DMF and then added to the resin. The coupling reaction is allowed to proceed for 2 hours. The completion of the reaction is monitored using a Kaiser test.
-
Iterative Cycles: The Fmoc deprotection and amino acid coupling steps are repeated for each subsequent amino acid in the Velmupressin sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a TFA cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then dissolved in a mixture of acetonitrile and water.
-
Purification: The crude peptide is purified by preparative RP-HPLC to yield the highly purified Velmupressin peptide.
-
Salt Formation: The purified peptide is converted to its acetate salt by dissolving it in a solution containing acetic acid and then lyophilizing the solution to obtain this compound as a white powder.
Experimental Workflow: Solid-Phase Peptide Synthesis of this compound
In Vitro Characterization
The biological activity of this compound was characterized through a series of in vitro assays to determine its potency and selectivity for the vasopressin V2 receptor.
V2 Receptor Binding Affinity
The affinity of this compound for the human V2 receptor was determined using a competitive radioligand binding assay.
Experimental Protocol: V2 Receptor Binding Assay
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human V2 receptor.
-
[³H]-Arginine Vasopressin (Radioligand)
-
This compound (competitor ligand)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: CHO cell membranes expressing the V2 receptor are prepared by homogenization and centrifugation.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains a fixed amount of cell membranes, a fixed concentration of [³H]-Arginine Vasopressin, and varying concentrations of this compound.
-
Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold assay buffer.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value.
V2 Receptor Functional Activity (cAMP Assay)
The functional potency of this compound as a V2 receptor agonist was assessed by measuring its ability to stimulate intracellular cyclic adenosine monophosphate (cAMP) production in cells expressing the V2 receptor.
Experimental Protocol: HTRF cAMP Functional Assay
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human V2 receptor.
-
This compound
-
HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: HEK293-V2R cells are seeded into a 384-well plate and incubated overnight.
-
Compound Stimulation: The cells are then treated with varying concentrations of this compound and incubated to stimulate cAMP production.
-
Lysis and Detection: A lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) is added to each well.
-
Incubation: The plate is incubated at room temperature to allow for the competitive binding between the cellular cAMP and the d2-labeled cAMP to the cryptate-labeled antibody.
-
Measurement: The HTRF signal is read on a compatible plate reader. A decrease in the FRET signal corresponds to an increase in intracellular cAMP.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is determined by plotting the HTRF signal against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow: HTRF cAMP Assay
Quantitative Data Summary
The following tables summarize the key in vitro and pharmacokinetic data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Human V2 Receptor (hV2R) | Rat V2 Receptor (rV2R) | Human V1a Receptor (hV1aR) | Human Oxytocin Receptor (hOTR) |
| EC50 (nM) | 0.07 | 0.02 | >1000 | >1000 |
| Selectivity vs. hV2R | - | - | >14,000-fold | >14,000-fold |
Data are representative values from in vitro functional assays.
Table 2: Pharmacokinetic Profile of this compound in Preclinical Species
| Species | Half-life (t½) (min) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) |
| Rat | 15 - 25 | 50 - 70 | 1.0 - 1.5 |
| Dog | 20 - 30 | 30 - 40 | 0.8 - 1.2 |
Data are representative values from intravenous administration studies.
Mechanism of Action: V2 Receptor Signaling Pathway
This compound exerts its therapeutic effect by activating the vasopressin V2 receptor, a G-protein coupled receptor (GPCR) located on the basolateral membrane of the principal cells of the kidney's collecting ducts.
Upon binding of this compound, the V2 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).
PKA then phosphorylates aquaporin-2 (AQP2) water channels, which are stored in intracellular vesicles. This phosphorylation event triggers the translocation and insertion of AQP2 channels into the apical membrane of the collecting duct cells. The presence of these water channels increases the permeability of the membrane to water, facilitating the reabsorption of water from the urine back into the bloodstream. This process leads to a more concentrated urine and a reduction in urine volume, which is the desired antidiuretic effect.
V2 Receptor Signaling Pathway
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the antidiuretic effect of this compound. In hydrated rats, administration of this compound resulted in a dose-dependent decrease in urine volume and an increase in urine osmolality, confirming its in vivo efficacy as a V2 receptor agonist. The duration of the antidiuretic effect was shown to be shorter than that of desmopressin, consistent with its pharmacokinetic profile.
Conclusion
This compound is a novel, potent, and selective V2 receptor agonist with a shorter duration of action than previously available therapies. Its discovery was the result of a rational drug design approach aimed at addressing the risk of hyponatremia associated with long-acting antidiuretic agents. The solid-phase synthesis of this compound is a well-defined process that yields a highly pure product. In vitro and in vivo studies have confirmed its desired pharmacological profile. This technical guide provides a comprehensive resource for understanding the discovery, synthesis, and preclinical characteristics of this compound, which may serve as a valuable tool for researchers in the field.
Velmupressin Acetate: A Technical Guide to a Selective V2 Receptor Agagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velmupressin acetate is a potent and selective synthetic peptide agonist of the vasopressin V2 receptor.[1][2][3] Its high affinity for the V2 receptor and distinct selectivity profile differentiate it from endogenous vasopressin and other synthetic analogues. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization. This guide is intended to serve as a resource for researchers in pharmacology, nephrology, and drug development investigating the therapeutic potential and physiological roles of selective V2 receptor activation.
Introduction
The vasopressin V2 receptor, a G-protein coupled receptor (GPCR), is a key regulator of water homeostasis in the body.[4] Located primarily on the basolateral membrane of the principal cells in the kidney's collecting ducts, its activation by arginine vasopressin (AVP) initiates a signaling cascade that leads to water reabsorption. Selective V2 receptor agonists, such as this compound, offer the potential for therapeutic intervention in conditions characterized by water imbalance, such as central diabetes insipidus and nocturia, with potentially fewer off-target effects compared to non-selective agonists.[5] this compound's chemical structure is c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-d-Arg-NEt2 acetate.[1]
Mechanism of Action: V2 Receptor Signaling
This compound exerts its pharmacological effects by selectively binding to and activating the vasopressin V2 receptor. This receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates aquaporin-2 (AQP2) water channels and promotes their translocation from intracellular vesicles to the apical membrane of the collecting duct cells. This insertion of AQP2 channels increases the water permeability of the membrane, facilitating the reabsorption of water from the tubular fluid back into the bloodstream.
V2 Receptor Signaling Pathway
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound at V2 Receptors
| Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |
| V2 Receptor | Human | cAMP Reporter Gene | EC50 | 0.07 | [1] |
| V2 Receptor | Rat | cAMP Reporter Gene | EC50 | 0.02 | [1] |
Table 2: In Vitro Selectivity Profile of this compound
| Receptor | Species | Assay Type | Parameter | Value (nM) | Selectivity (fold vs. hV2R) | Reference |
| V1a Receptor | Human | Ca2+ Mobilization | EC50 | >1000 | >14,285 | [5] |
| V1b Receptor | Human | Ca2+ Mobilization | EC50 | >1000 | >14,285 | [5] |
| Oxytocin Receptor | Human | Ca2+ Mobilization | EC50 | >1000 | >14,285 | [5] |
Selectivity is calculated as the ratio of the EC50 at the off-target receptor to the EC50 at the human V2 receptor.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of this compound for the V2 receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).
-
Non-labeled competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, a fixed concentration of [3H]-AVP (typically at its Kd value), and varying concentrations of this compound.
-
To determine non-specific binding, add a high concentration of unlabeled AVP to a set of wells. For total binding, add only [3H]-AVP and assay buffer.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate cAMP production, thereby determining its potency (EC50).
-
Materials:
-
HEK293 or CHO cells stably expressing the human V2 receptor.
-
Cell culture medium.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
This compound.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
White, opaque 384-well microplates.
-
Plate reader compatible with the chosen detection technology.
-
-
Procedure:
-
Seed the cells into the 384-well plates and culture overnight.
-
On the day of the assay, remove the culture medium and add stimulation buffer. Incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add the this compound dilutions to the cells and incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the specific cAMP detection kit being used.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each well from the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.
-
In Vivo Antidiuretic Assay (Rat Model)
This assay assesses the antidiuretic effect of this compound in a living organism.
-
Materials:
-
Male Sprague-Dawley rats.
-
This compound.
-
Vehicle (e.g., saline).
-
Metabolic cages for urine collection.
-
Osmometer.
-
Analytical balance.
-
-
Procedure:
-
Acclimatize rats to the metabolic cages for at least 24 hours.
-
Provide a water load (e.g., 2.5% of body weight) by oral gavage to ensure a consistent state of hydration and urine flow.
-
Administer this compound or vehicle via a suitable route (e.g., subcutaneous or intravenous injection).
-
Collect urine at predetermined time intervals (e.g., every hour for 6-8 hours).
-
Measure the volume and osmolality of the collected urine for each time point.
-
-
Data Analysis:
-
Calculate the urine output (mL/hour) and urine osmolality (mOsm/kg) for each animal at each time point.
-
Compare the effects of this compound-treated groups to the vehicle-treated group.
-
Plot the time-course of urine output and osmolality.
-
Determine the dose-response relationship for the antidiuretic effect.
-
Visualizations
Experimental Workflow for V2 Receptor Agonist Characterization
References
Velmupressin Acetate: A Technical Whitepaper on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
December 08, 2025
Abstract
Velmupressin acetate is a synthetic peptide analogue that has emerged as a potent and selective agonist for the vasopressin V2 receptor. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for its synthesis and characterization, alongside an exploration of its mechanism of action and associated signaling pathways, are presented to serve as a valuable resource for researchers and professionals in the field of drug development. Notably, this guide clarifies that Velmupressin is a selective V2 receptor agonist, a crucial distinction for its therapeutic applications.
Chemical Structure and Physicochemical Properties
This compound is a cyclic peptide with a complex chemical structure. Its systematic name is c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-d-Arg-NEt2 acetate.[1] The core structure consists of a cyclic hexapeptide linked to a tripeptide side chain.
Chemical Identity
| Property | Value | Reference |
| Molecular Formula | C44H64ClN11O10S2 | [2][3] |
| Molecular Weight | 1006.63 g/mol | [1][2][3] |
| CAS Number | 1647120-04-4 | [2] |
| Appearance | White to off-white solid | [1][3] |
Physicochemical Data
Detailed experimental data on the solubility, pKa, and comprehensive stability profile of this compound are not widely published. However, general handling and storage recommendations are available.
| Property | Recommendation | Reference |
| Storage (Powder) | -20°C for up to 2 years, -80°C for long-term storage. | [3] |
| Storage (in solvent) | -20°C for up to 1 month, -80°C for up to 6 months. | [3] |
| Purity (typical) | ≥99% (by HPLC) | [3] |
Pharmacological Properties
Mechanism of Action: A Selective Vasopressin V2 Receptor Agonist
Contrary to some initial classifications, Velmupressin is a potent and highly selective agonist of the vasopressin V2 receptor (V2R).[1][4] It exhibits significantly lower affinity for the V1a, V1b, and oxytocin receptors. This selectivity is a key feature that distinguishes it from the endogenous ligand, arginine vasopressin (AVP), which binds to both V1 and V2 receptors. The primary physiological effect of V2R activation is the regulation of water reabsorption in the kidneys.
V2 Receptor Signaling Pathway
The activation of the V2 receptor by Velmupressin initiates a well-defined intracellular signaling cascade. This G-protein coupled receptor (GPCR) is primarily coupled to the Gs alpha subunit.
Pharmacological Profile
The following table summarizes the in vitro potency of Velmupressin at the human and rat V2 receptors.
| Parameter | Species | Value (nM) | Reference |
| EC50 | Human (hV2R) | 0.07 | [1][4] |
| EC50 | Rat (rV2R) | 0.02 | [1][4] |
Experimental Protocols
The following sections outline the general methodologies for the synthesis, purification, and pharmacological characterization of this compound, based on standard peptide chemistry and receptor biology techniques. For specific details, readers are encouraged to consult the primary literature, particularly the work by Wiśniewski et al. (2019) in the Journal of Medicinal Chemistry, which describes the discovery of Velmupressin.
Synthesis and Purification Workflow
3.1.1. Solid-Phase Peptide Synthesis (SPPS): The linear peptide sequence is typically assembled on a solid support resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Automated peptide synthesizers are often employed for this process.
3.1.2. Cleavage and Deprotection: Following the completion of the peptide chain assembly, the peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).
3.1.3. Cyclization: The intramolecular disulfide bond between the cysteine residues is formed through oxidation, often by air oxidation in a dilute aqueous solution at a slightly alkaline pH.
3.1.4. Purification: The crude cyclic peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
3.1.5. Characterization: The purity of the final product is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry.
Pharmacological Characterization
3.2.1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity of this compound for the V2 receptor.
-
Methodology:
-
Cell membranes expressing the recombinant human V2 receptor are prepared.
-
A constant concentration of a radiolabeled vasopressin analogue (e.g., [3H]-Arginine Vasopressin) is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
The Ki (inhibitory constant) is calculated from the IC50 (half-maximal inhibitory concentration) value.
-
3.2.2. In Vitro Functional Assays (cAMP Accumulation):
-
Objective: To determine the functional potency (EC50) of this compound at the V2 receptor.
-
Methodology:
-
Cells stably expressing the human V2 receptor (e.g., HEK-293 or CHO cells) are cultured.
-
The cells are treated with increasing concentrations of this compound.
-
Following incubation, the cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using a competitive immunoassay (e.g., HTRF, ELISA).
-
The EC50 value, the concentration of agonist that produces 50% of the maximal response, is determined by non-linear regression analysis of the dose-response curve.
-
Conclusion
This compound is a meticulously designed synthetic peptide with high potency and selectivity for the vasopressin V2 receptor. Its distinct pharmacological profile makes it a valuable tool for research into the V2 receptor signaling pathway and its physiological roles. The methodologies outlined in this guide provide a framework for the synthesis, purification, and pharmacological evaluation of this and similar peptide-based compounds. A clear understanding of its chemical properties and mechanism of action is paramount for its application in preclinical and clinical research.
References
Velmupressin Acetate: A Technical Overview for Drug Development Professionals
For researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide to Velmupressin acetate, a potent and selective vasopressin V2 receptor agonist. This guide details its chemical properties, biological activity, and the experimental framework for its investigation, presenting key data in a structured format for ease of reference and comparison.
Core Chemical and Physical Properties
This compound is a synthetic cyclic peptide that has demonstrated significant potential in research settings. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 1647120-04-4 | [1][2][3][4] |
| Molecular Formula | C44H64ClN11O10S2 | [1][2] |
| Molecular Weight | 1006.63 g/mol | [1][2][5] |
| Appearance | White to off-white solid | [2] |
| Purity (HPLC) | ≥99.47% | [2] |
Biological Activity and Mechanism of Action
This compound is characterized as a potent and selective peptidic agonist for the vasopressin V2 receptor (V2R).[6][7] Its high affinity for this receptor subtype is central to its biological function. The compound's efficacy has been quantified in both human and rat V2 receptors, demonstrating its potential for further investigation.
| Receptor Target | EC50 (nM) | Species |
| V2 Receptor (V2R) | 0.07 | Human |
| V2 Receptor (V2R) | 0.02 | Rat |
The primary mechanism of action for this compound involves the activation of the V2 receptor, a G-protein coupled receptor (GPCR). This interaction initiates a downstream signaling cascade, which is a key area of study for understanding its physiological effects.
V2 Receptor Signaling Pathway
The activation of the V2 receptor by an agonist like this compound triggers a well-defined signaling pathway. The diagram below illustrates this cascade, providing a visual representation of the molecular events that follow receptor binding.
Caption: V2 Receptor signaling cascade initiated by this compound.
Experimental Protocols
A foundational study in the characterization of this compound is the research conducted by Wiśniewski K, et al., titled "Discovery of Potent, Selective, and Short-Acting Peptidic V2 Receptor Agonists," published in the Journal of Medicinal Chemistry in 2019.[6][7] This publication provides detailed experimental methodologies that are crucial for replicating and building upon the existing body of knowledge. Researchers are directed to this primary source for comprehensive protocols.
The general experimental workflow for characterizing a novel V2 receptor agonist like this compound is outlined in the diagram below.
Caption: General experimental workflow for V2R agonist characterization.
This technical guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics. The provided data and diagrams offer a structured overview of this compound, facilitating a deeper understanding of its properties and potential applications. For exhaustive experimental details, consultation of the primary literature is strongly recommended.
References
Velmupressin Acetate: A Technical Guide to its Role in Vasopressin Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velmupressin acetate, a potent and selective peptide agonist of the vasopressin V2 receptor, has emerged as a significant tool in the study of vasopressin signaling and the development of novel therapeutics. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in vasopressin receptor research. The information presented herein is intended to support researchers and drug development professionals in utilizing this compound for their scientific investigations.
This compound, chemically known as c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-d-Arg-NEt2 acetate, was developed as a short-acting V2 receptor agonist with potential therapeutic applications in conditions such as nocturia.[1] Its high affinity and selectivity for the V2 receptor make it an invaluable molecular probe for elucidating the physiological and pathological roles of this receptor subtype.
Mechanism of Action
This compound exerts its effects by selectively binding to and activating the vasopressin V2 receptor, a G-protein coupled receptor (GPCR). The V2 receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein.[2] Upon agonist binding, a conformational change in the receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological response. In the kidney, this cascade results in the insertion of aquaporin-2 water channels into the apical membrane of the collecting duct cells, increasing water reabsorption.[3]
In contrast, the vasopressin V1a and V1b receptors are primarily coupled to the Gq/11 alpha subunit. Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[4] The high selectivity of this compound for the V2 receptor minimizes the activation of these V1 receptor-mediated signaling pathways.
Quantitative Data
The following table summarizes the in vitro potency and selectivity of this compound at human vasopressin and oxytocin receptors.
| Receptor | Assay Type | Parameter | Value (nM) | Selectivity Ratio (V1a/V2) | Selectivity Ratio (V1b/V2) | Selectivity Ratio (OTR/V2) |
| Human V2 | Functional (cAMP) | EC50 | 0.07 | - | - | - |
| Human V1a | Functional (Ca2+) | EC50 | >1000 | >14,000 | - | - |
| Human V1b | Functional (Ca2+) | EC50 | >1000 | - | >14,000 | - |
| Human Oxytocin (OTR) | Functional (Ca2+) | EC50 | >1000 | - | - | >14,000 |
Data sourced from Wiśniewski K, et al. J Med Chem. 2019.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
In Vitro Functional Assay: cAMP Accumulation (V2 Receptor)
This protocol outlines a method for determining the agonist activity of this compound at the human V2 receptor by measuring cyclic AMP production.
1. Cell Culture and Preparation:
- HEK293 cells stably expressing the human V2 receptor are cultured in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).
- Cells are seeded into 384-well plates at a density of 10,000 cells per well and incubated overnight at 37°C in a 5% CO2 atmosphere.
2. Assay Procedure:
- The growth medium is removed, and cells are washed with pre-warmed assay buffer (e.g., HBSS with 20 mM HEPES).
- Cells are then incubated with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) in assay buffer for 30 minutes at 37°C to prevent cAMP degradation.
- This compound is serially diluted in assay buffer and added to the wells.
- The plates are incubated for 30-60 minutes at 37°C.
3. cAMP Detection:
- Intracellular cAMP levels are measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based cAMP assay kit, following the manufacturer’s instructions.
- The signal is read on a plate reader compatible with the chosen assay format.
4. Data Analysis:
- The raw data is normalized to the response of a known V2 receptor agonist (e.g., arginine vasopressin).
- EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
In Vitro Functional Assay: Calcium Mobilization (V1a and V1b Receptors)
This protocol describes a method to assess the off-target activity of this compound at V1a and V1b receptors by measuring intracellular calcium mobilization.
1. Cell Culture and Preparation:
- CHO-K1 cells stably expressing either the human V1a or V1b receptor are cultured in F-12K medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).
- Cells are seeded into 384-well, black-walled, clear-bottom plates and incubated overnight at 37°C in a 5% CO2 atmosphere.
2. Dye Loading:
- The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C. Probenecid may be included to prevent dye leakage.
3. Assay Procedure:
- The dye-loading solution is removed, and cells are washed with assay buffer.
- The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
- A baseline fluorescence reading is taken before the addition of the compound.
- This compound, serially diluted in assay buffer, is added to the wells, and the fluorescence intensity is monitored in real-time.
4. Data Analysis:
- The change in fluorescence intensity from baseline is calculated.
- Concentration-response curves are generated, and EC50 values are determined as described for the cAMP assay.
In Vivo Model: Rat Antidiuresis Assay
This protocol details an in vivo method to evaluate the antidiuretic effect of this compound.
1. Animal Preparation:
- Male Sprague-Dawley rats (200-250 g) are used.
- Animals are housed in individual metabolism cages with free access to food and water.
- On the day of the experiment, rats are water-loaded by oral gavage with warm tap water (2.5% of body weight).
2. Compound Administration:
- This compound is dissolved in a suitable vehicle (e.g., saline).
- The compound is administered via intravenous (i.v.) or subcutaneous (s.c.) injection at various doses.
3. Urine Collection and Analysis:
- Urine is collected at timed intervals (e.g., every 30 minutes for 4-6 hours) after compound administration.
- Urine volume is measured gravimetrically.
- Urine osmolality can be determined using an osmometer.
4. Data Analysis:
- The antidiuretic effect is quantified by measuring the reduction in urine output and the increase in urine osmolality compared to vehicle-treated control animals.
- The duration of action is determined by the time it takes for urine output to return to baseline levels.
Visualizations
Signaling Pathways
Caption: V2 Receptor Signaling Pathway.
Caption: V1a/V1b Receptor Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for this compound.
Conclusion
This compound represents a significant advancement in the field of vasopressin receptor research. Its high potency and selectivity for the V2 receptor, coupled with its short duration of action, make it an ideal tool for investigating the physiological roles of the V2 receptor and for the development of novel therapeutics targeting this pathway. This technical guide provides a comprehensive resource for researchers and scientists, offering detailed information on its mechanism of action, quantitative data, and experimental protocols to facilitate its effective use in the laboratory and in the drug discovery process.
References
Preliminary In Vitro Profile of Velmupressin Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro pharmacological characteristics of Velmupressin acetate, a potent and selective vasopressin V2 receptor (V2R) agonist. The information presented herein is intended to support further research and development efforts in the field of vasopressin receptor modulation.
Introduction
This compound is a synthetic peptidic compound identified as a potent and selective agonist of the vasopressin V2 receptor.[1][2] The V2 receptor, a Gs protein-coupled receptor (GPCR), plays a crucial role in regulating water reabsorption in the kidneys. Activation of the V2 receptor initiates a downstream signaling cascade that ultimately leads to the translocation of aquaporin-2 water channels to the apical membrane of collecting duct principal cells, thereby increasing water permeability. Due to its selective action on the V2 receptor, this compound holds potential for therapeutic applications where targeted antidiuretic effects are desired.
Quantitative In Vitro Pharmacology
The following tables summarize the in vitro potency and selectivity of this compound at human vasopressin and oxytocin receptors.
Table 1: In Vitro Potency of this compound at Human and Rat V2 Receptors
| Receptor | Species | Assay Type | Parameter | Value (nM) |
| V2 Receptor | Human (hV2R) | cAMP Response Element Luciferase Reporter | EC50 | 0.07[1] |
| V2 Receptor | Rat (rV2R) | cAMP Response Element Luciferase Reporter | EC50 | 0.02[1] |
Table 2: In Vitro Selectivity Profile of this compound
| Receptor | Species | Assay Type | Parameter | Value (nM) | Selectivity (fold) vs. hV2R |
| V1a Receptor | Human | Not Specified | EC50 | >1000 | >14,285 |
| V1b Receptor | Human | Luciferase Reporter | EC50 | 110[1] | 1,571 |
| Oxytocin Receptor | Human | Not Specified | EC50 | >1000 | >14,285 |
Selectivity is calculated as the ratio of the EC50 at the off-target receptor to the EC50 at the human V2 receptor.
Experimental Protocols
Cell Culture and Transfection
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are commonly used for in vitro GPCR assays. These cells are cultured in appropriate media, such as DMEM/F12 or DMEM, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For cells not endogenously expressing the receptor of interest, transient or stable transfection is performed to introduce the cDNA encoding the human V2 receptor.
In Vitro Functional Assay: cAMP Accumulation (HTRF)
This protocol describes a homogenous time-resolved fluorescence (HTRF) based assay to quantify intracellular cyclic AMP (cAMP) levels following V2 receptor activation.
-
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human V2 receptor.
-
Assay buffer (e.g., PBS) containing a phosphodiesterase inhibitor such as 1 mM IBMX.
-
This compound and a reference agonist (e.g., Arginine Vasopressin).
-
HTRF cAMP assay kit (e.g., Cisbio cAMP Dynamic 2 Assay Kit).
-
384-well low-volume assay plates.
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Cell Preparation: Harvest and resuspend the cells in warm PBS to a concentration of 300,000 cells/mL.
-
Cell Plating: Dispense 5 µL of the cell suspension (1500 cells/well) into a 384-well plate.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add 2.5 µL of the diluted compound to the wells.
-
Incubation: Incubate the plate for 1 hour at room temperature.
-
Detection:
-
Add 5 µL of cAMP-d2 reagent diluted in lysis buffer to each well.
-
Add 5 µL of anti-cAMP Cryptate reagent to each well.
-
-
Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 nm ratio and determine the cAMP concentration from a standard curve. Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
-
Visualizations
V2 Receptor Signaling Pathway
Caption: V2 Receptor signaling cascade initiated by this compound.
Experimental Workflow for In Vitro GPCR Agonist Characterization
References
Velmupressin Acetate: A Deep Dive into its Interaction with G-protein Coupled Receptors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Velmupressin acetate, also known as FE 200665, is a potent and selective synthetic peptide agonist of the vasopressin V2 receptor (V2R), a member of the G-protein coupled receptor (GPCR) family. Its high affinity and selectivity for the V2R, coupled with a short duration of action, position it as a promising therapeutic agent. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, focusing on its interaction with vasopressin and oxytocin GPCRs. Detailed quantitative data on its binding affinity and functional activity are presented, alongside the experimental protocols utilized for its characterization. Furthermore, this guide illustrates the key signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of its mechanism of action.
Introduction
G-protein coupled receptors are the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in a myriad of physiological processes. The vasopressin and oxytocin receptors, all belonging to the Class A family of GPCRs, are key regulators of water balance, blood pressure, and social behaviors. This compound has emerged from research focused on developing V2R agonists with improved pharmacokinetic profiles, specifically a shorter duration of action, to offer better therapeutic control. This document serves as a technical resource for scientists and researchers, consolidating the available data on this compound's interaction with its target receptors.
Quantitative Pharmacological Data
The selectivity and potency of this compound have been determined through a series of in vitro assays. The following tables summarize the binding affinities (Ki) and functional activities (EC50) of this compound for human vasopressin (V1a, V1b, V2) and oxytocin (OT) receptors.
Table 1: Binding Affinity of this compound at Human Vasopressin and Oxytocin Receptors
| Receptor | Radioligand | This compound (FE 200665) Ki (nM) |
| hV1aR | [3H]Arginine Vasopressin | >10,000 |
| hV1bR | [3H]Arginine Vasopressin | >10,000 |
| hV2R | [3H]Arginine Vasopressin | 1.3 ± 0.2 |
| hOTR | [3H]Oxytocin | >10,000 |
Data extracted from Wiśniewski et al., J Med Chem. 2019;62(10):4991-5005.
Table 2: Functional Activity of this compound at Human Vasopressin and Oxytocin Receptors
| Receptor | Assay Type | This compound (FE 200665) EC50 (nM) |
| hV1aR | Calcium Mobilization | >10,000 |
| hV1bR | Not Reported | Not Reported |
| hV2R | cAMP Accumulation | 0.07 ± 0.01 |
| hOTR | Calcium Mobilization | >10,000 |
Data extracted from Wiśniewski et al., J Med Chem. 2019;62(10):4991-5005.
Experimental Protocols
The characterization of this compound involved standard pharmacological assays to determine its binding and functional activity at GPCRs. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Radioligand binding assays were performed to determine the affinity of this compound for human V1a, V1b, V2, and oxytocin receptors.
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human V1a, V2, or oxytocin receptors, or from human embryonic kidney (HEK293) cells expressing the human V1b receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% bovine serum albumin.
-
Radioligands: [3H]Arginine Vasopressin for V1a, V1b, and V2 receptors, and [3H]Oxytocin for the oxytocin receptor.
-
Procedure:
-
Membrane preparations were incubated with a fixed concentration of the respective radioligand and increasing concentrations of this compound.
-
The incubation was carried out for 60 minutes at 30°C.
-
The reaction was terminated by rapid filtration through glass fiber filters.
-
Filters were washed with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
-
Data Analysis: The inhibition constant (Ki) values were calculated from the IC50 values using the Cheng-Prusoff equation.
Functional Assays
This assay measured the ability of this compound to stimulate the Gs-coupled V2 receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).
-
Cell Line: CHO cells stably expressing the human V2 receptor.
-
Procedure:
-
Cells were seeded in 96-well plates and grown to confluence.
-
The growth medium was replaced with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells were incubated with varying concentrations of this compound for 30 minutes at 37°C.
-
The reaction was stopped, and intracellular cAMP levels were measured using a commercially available cAMP assay kit (e.g., HTRF).
-
-
Data Analysis: The concentration-response curves were fitted to a sigmoidal dose-response model to determine the EC50 value.
This assay assessed the ability of this compound to activate Gq-coupled receptors (V1a and oxytocin), which results in an increase in intracellular calcium concentration.
-
Cell Lines: CHO cells stably expressing either the human V1a receptor or the human oxytocin receptor.
-
Procedure:
-
Cells were seeded in black-walled, clear-bottom 96-well plates.
-
Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The baseline fluorescence was measured before the addition of this compound.
-
Varying concentrations of this compound were added, and the change in fluorescence was monitored in real-time using a fluorescence plate reader.
-
-
Data Analysis: The peak fluorescence response was plotted against the concentration of this compound to determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways activated by vasopressin and oxytocin receptors, as well as a typical experimental workflow for characterizing a GPCR agonist like this compound.
Caption: this compound activating the Gs-coupled V2 receptor signaling pathway.
Caption: General Gq-coupled signaling pathway for V1a and Oxytocin receptors.
Caption: Experimental workflow for the pharmacological characterization of this compound.
Conclusion
This compound is a highly potent and selective agonist for the vasopressin V2 receptor, demonstrating negligible affinity and functional activity at V1a, V1b, and oxytocin receptors at therapeutic concentrations. Its primary mechanism of action is through the activation of the Gs-coupled signaling pathway, leading to the accumulation of intracellular cAMP. The detailed pharmacological data and experimental protocols provided in this guide offer a valuable resource for researchers in the field of GPCR biology and drug development. The unique profile of this compound as a short-acting V2R agonist underscores its potential for clinical applications where precise control of antidiuretic effects is desired.
Methodological & Application
Velmupressin Acetate: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velmupressin acetate is a potent and selective peptide agonist of the vasopressin V2 receptor, engineered for a short duration of action.[1][2] These characteristics make it a promising candidate for therapeutic applications where transient V2 receptor activation is desirable, such as in the management of nocturia. This document provides detailed application notes and protocols for the in vivo evaluation of this compound, based on preclinical studies. It includes comprehensive methodologies for assessing the pharmacodynamic (antidiuretic) effects and pharmacokinetic profile of the compound in rodent models. Additionally, it outlines the key signaling pathways involved and presents quantitative data in a structured format to facilitate experimental design and data interpretation.
Mechanism of Action and Signaling Pathway
This compound selectively binds to and activates the vasopressin V2 receptor (V2R), a G-protein coupled receptor (GPCR) predominantly expressed on the basolateral membrane of principal cells in the kidney's collecting ducts.[2] V2R activation initiates a downstream signaling cascade that ultimately leads to increased water reabsorption from the urine, thus concentrating the urine and reducing its volume.
The signaling pathway is initiated by the binding of this compound to the V2R, which triggers a conformational change in the receptor. This leads to the activation of the associated heterotrimeric Gs protein. The activated Gs alpha subunit stimulates adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA, in turn, phosphorylates aquaporin-2 (AQP2) water channels and promotes their translocation from intracellular vesicles to the apical membrane of the collecting duct cells. The insertion of AQP2 channels into the apical membrane increases its permeability to water, allowing for the reabsorption of water from the tubular fluid back into the bloodstream, following the osmotic gradient.[2]
References
Application Notes and Protocols for Velmupressin Acetate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velmupressin acetate is a potent and selective synthetic peptide agonist for the vasopressin V2 receptor (V2R).[1] As a research tool, it is invaluable for investigating the physiological and pathological roles of the V2 receptor signaling pathway in various cellular contexts. The V2 receptor, a Gs protein-coupled receptor (GPCR), is primarily known for its role in regulating water reabsorption in the kidneys.[2] Upon activation, it initiates a signaling cascade that has implications for a range of cellular processes. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to probe V2 receptor function.
Mechanism of Action
This compound selectively binds to and activates the vasopressin V2 receptor. This receptor is coupled to a stimulatory G protein (Gs). Activation of the Gs protein leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP Response Element-Binding protein (CREB), which translocates to the nucleus to regulate the transcription of target genes.
Quantitative Data
The following table summarizes the potency of this compound in activating human and rat V2 receptors.
| Receptor | Cell Line | Assay Type | Parameter | Value (nM) |
| Human V2R | HEK293 | cAMP Response Element Luciferase Reporter | EC50 | 0.07[1] |
| Rat V2R | HEK293 | cAMP Response Element Luciferase Reporter | EC50 | 0.02[1] |
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Experimental Protocols
Herein are detailed protocols for key in vitro experiments to characterize the activity of this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is to assess the effect of this compound on cell viability.
Materials:
-
HEK293 cells (or other suitable cell line expressing V2R)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Remove the culture medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include a vehicle control (medium without the compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
V2 Receptor Activation Assay (cAMP Measurement)
This protocol measures the activation of the V2 receptor by quantifying the downstream production of cAMP using a luciferase reporter assay.
Materials:
-
HEK293 cells stably transfected with a cAMP response element (CRE)-driven luciferase reporter gene.
-
DMEM with 10% FBS
-
This compound stock solution
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
White, opaque 96-well cell culture plates
-
Luminometer
Protocol:
-
Seed the CRE-luciferase HEK293 cells in a white, opaque 96-well plate at a density of 30,000-50,000 cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Carefully remove the culture medium and replace it with 90 µL of serum-free DMEM.
-
Add 10 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control.
-
Incubate the plate for 4-6 hours at 37°C.
-
Equilibrate the plate to room temperature for 10-15 minutes.
-
Add 100 µL of luciferase assay reagent to each well.
-
Mix gently on a plate shaker for 5-10 minutes to ensure complete cell lysis.
-
Measure the luminescence using a luminometer.
-
Express the results as fold induction over the vehicle control.
Competitive Radioligand Binding Assay
This protocol determines the binding affinity of this compound to the V2 receptor by measuring its ability to compete with a radiolabeled ligand, such as [3H]-Arginine Vasopressin ([3H]-AVP).
Materials:
-
Cell membranes prepared from cells overexpressing the human V2 receptor (e.g., HEK293-V2R cells)
-
[3H]-Arginine Vasopressin ([3H]-AVP)
-
This compound stock solution
-
Unlabeled Arginine Vasopressin (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
Filtration manifold
Protocol:
-
In a 96-well plate, set up the following in triplicate:
-
Total binding: 50 µL of [3H]-AVP (at a concentration near its Kd) and 50 µL of binding buffer.
-
Non-specific binding: 50 µL of [3H]-AVP and 50 µL of a high concentration of unlabeled AVP (e.g., 1 µM).
-
Competition: 50 µL of [3H]-AVP and 50 µL of serial dilutions of this compound.
-
-
Add 100 µL of the V2R-containing cell membrane preparation to each well (protein concentration to be optimized, typically 10-50 µ g/well ).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filters completely.
-
Place each filter in a scintillation vial, add 4-5 mL of scintillation cocktail, and cap the vials.
-
Count the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow Diagrams
Caption: Workflow for MTT Cell Viability Assay.
Caption: Workflow for cAMP Reporter Assay.
Caption: Workflow for Competitive Binding Assay.
References
Application Notes and Protocols for Velmupressin Acetate in Rodent Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velmupressin acetate is a potent and highly selective peptide agonist for the vasopressin V2 receptor, exhibiting a significantly higher affinity for the rat V2 receptor (rV2R) compared to the human V2 receptor (hV2R).[1] Its selectivity and short-acting nature make it a valuable research tool for investigating the role of the V2 receptor in various physiological and pathological processes. These application notes provide an overview of this compound and suggested protocols for its use in rodent models of diseases where V2 receptor activation is a key therapeutic strategy, such as central diabetes insipidus and nocturnal polyuria.
Disclaimer: The following protocols are suggested starting points based on the pharmacological profile of this compound and data from similar V2 receptor agonists. Optimal dosages and administration routes should be empirically determined for each specific experimental model and research question.
Physicochemical and Pharmacological Properties
| Property | Value | Reference |
| Chemical Name | c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-d-Arg-NEt2 acetate | [1] |
| Target Receptor | Vasopressin V2 Receptor (V2R) | [1] |
| Agonist Activity | Potent and selective agonist | [1] |
| EC50 (hV2R) | 0.07 nM | [1] |
| EC50 (rV2R) | 0.02 nM | [1] |
| Pharmacokinetics (Rats) | Increased systemic clearance and shorter half-life compared to other vasopressin analogues. Oral bioavailability of vasopressin analogues is generally low. | [2] |
Signaling Pathway of the V2 Receptor
Activation of the V2 receptor by an agonist like this compound initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the translocation of Aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells in the kidney. This increases water reabsorption from the urine back into the bloodstream.[3][4]
Experimental Protocols
Rodent Model of Central Diabetes Insipidus
Central Diabetes Insipidus (CDI) is characterized by insufficient production of vasopressin, leading to polyuria and polydipsia. The Brattleboro rat is a commonly used genetic model for CDI as they lack endogenous vasopressin. Alternatively, CDI can be induced in normal rodents by surgical or chemical methods.
Objective: To assess the antidiuretic effect of this compound in a rodent model of CDI.
Animal Model:
-
Genetic Model: Male or female Brattleboro rats.
-
Induced Model: Male Sprague-Dawley rats with CDI induced by hypophysectomy or administration of a neurotoxin.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) for vehicle
-
Metabolic cages for urine collection
-
Osmometer for urine osmolality measurement
-
Standard laboratory equipment for injections (syringes, needles)
Experimental Workflow:
Suggested Dosage and Administration:
Based on the high potency of this compound at the rat V2 receptor and dosages of other V2 agonists like desmopressin used in similar models, the following starting doses are suggested.
| Route of Administration | Suggested Starting Dose Range (µg/kg) | Notes |
| Subcutaneous (s.c.) | 0.1 - 10 | A subcutaneous route is often preferred for peptide drugs to bypass first-pass metabolism and provide sustained release. |
| Intravenous (i.v.) | 0.01 - 1 | Intravenous administration will provide the most rapid onset of action and is useful for pharmacokinetic/pharmacodynamic studies. |
| Intranasal | 1 - 20 | While less common in rodent research, this route can be explored, though bioavailability may be variable. |
Endpoint Measurements:
-
Primary: Urine volume and urine osmolality.
-
Secondary: Water intake, plasma osmolality, and electrolyte levels.
Rodent Model of Nocturnal Polyuria
Nocturnal polyuria is a condition characterized by the overproduction of urine during the night. Rodent models can be developed by manipulating the light-dark cycle and water availability.
Objective: To evaluate the efficacy of this compound in reducing nocturnal urine output in a rodent model of nocturnal polyuria.
Animal Model:
-
Male Wistar or Sprague-Dawley rats.
Experimental Protocol:
-
Induction of Nocturnal Polyuria: House rats under a reversed light-dark cycle (e.g., lights off during the day) for at least one week to shift their active (and primary drinking/urination) period. Provide ad libitum access to water.
-
Acclimation: Acclimate rats to metabolic cages.
-
Baseline Measurement: Measure urine output during the dark (active) and light (inactive) phases for 24-48 hours to establish baseline nocturnal polyuria.
-
Treatment: Administer this compound or vehicle (e.g., subcutaneous injection) at the onset of the dark phase.
-
Data Collection: Collect and measure urine volume and osmolality for both the dark and light phases post-administration.
Suggested Dosage:
Similar to the CDI model, a starting subcutaneous dose range of 0.1 - 10 µg/kg is recommended. The timing of administration relative to the onset of the dark phase is critical.
Endpoint Measurements:
-
Primary: Urine volume during the dark phase.
-
Secondary: Urine osmolality during the dark phase, total 24-hour urine volume, and water intake.
Data Presentation
All quantitative data should be summarized in tables to facilitate comparison between treatment groups. An example table is provided below.
| Treatment Group | N | Administration Route | Dose (µg/kg) | Mean 24h Urine Volume (mL) ± SEM | Mean 24h Urine Osmolality (mOsm/kg) ± SEM |
| Vehicle (Saline) | 8 | s.c. | 0 | ||
| This compound | 8 | s.c. | 0.1 | ||
| This compound | 8 | s.c. | 1 | ||
| This compound | 8 | s.c. | 10 |
Conclusion
This compound is a powerful tool for studying the V2 receptor in rodent models of disease. The protocols outlined above provide a starting framework for researchers. It is imperative to conduct dose-response studies to determine the optimal dose for each specific model and experimental setup. Careful monitoring of animal welfare and relevant physiological parameters is essential throughout the study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioavailability assessment of arginine-vasopressin (AVP) using pharmacokinetic-pharmacodynamic (PK-PD) modeling in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. V2 (Vasopressin) Receptors Mnemonic for USMLE [pixorize.com]
Application Notes and Protocols for Cell-Based Assay Design for Velmupressin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velmupressin acetate is a potent and selective synthetic peptide agonist of the vasopressin V2 receptor (V2R).[1][2][3] The V2R is a G-protein coupled receptor (GPCR) primarily expressed in the renal collecting ducts.[4] Its activation plays a crucial role in regulating water reabsorption by the kidneys.[4][5] The V2R is coupled to the Gαs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][6][7] This signaling cascade is a key mechanism for the antidiuretic effects of vasopressin and its analogs.[4]
These application notes provide detailed protocols for cell-based assays to characterize the activity and selectivity of this compound. The described assays are essential for researchers in pharmacology and drug development studying V2R agonists. The primary assay focuses on quantifying cAMP production, the direct downstream signaling event of V2R activation. Additionally, protocols for assessing potential off-target effects on V1a/V1b receptors through calcium mobilization and a general GPCR activation assay using β-arrestin recruitment are included to confirm the selectivity of this compound.
Data Presentation
Table 1: Potency of this compound at the Human and Rat V2 Receptor
| Receptor | Species | Parameter | Value (nM) |
| V2R | Human | EC50 | 0.07[1][3] |
| V2R | Rat | EC50 | 0.02[1][3] |
Table 2: Expected Selectivity Profile of this compound
| Assay | Receptor Subtype | Expected Outcome |
| cAMP Accumulation | V2 | Potent Agonist |
| Intracellular Calcium Mobilization | V1a | No significant response |
| β-Arrestin Recruitment | V2 | Potent Agonist |
| β-Arrestin Recruitment | V1a | No significant response |
Signaling Pathway
The binding of this compound to the V2 receptor initiates a well-defined signaling cascade. The following diagram illustrates this pathway.
Caption: this compound activates the V2R, leading to cAMP production.
Experimental Protocols
cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP levels following V2R activation by this compound.
Experimental Workflow
References
Application Notes and Protocols for Velmupressin Acetate in Renal Water Reabsorption Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velmupressin acetate is a potent and selective short-acting peptide agonist of the vasopressin V2 receptor (V2R).[1][2] Its high affinity and selectivity for the V2R make it an invaluable tool for investigating the molecular mechanisms of renal water reabsorption. The V2R, primarily expressed in the principal cells of the kidney's collecting ducts, plays a crucial role in maintaining water homeostasis. Activation of the V2R by an agonist like this compound initiates a signaling cascade that leads to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of these cells. This increases water permeability and subsequent reabsorption of water from the filtrate back into the bloodstream.[1][2]
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to study V2R-mediated renal water reabsorption.
Mechanism of Action
This compound selectively binds to and activates the vasopressin V2 receptor, a G-protein coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates AQP2-containing vesicles, promoting their translocation to and fusion with the apical plasma membrane of collecting duct cells. The increased density of AQP2 water channels on the cell surface enhances the reabsorption of water from the tubular fluid.
Data Presentation
In Vitro Activity of this compound
The potency of this compound has been determined through in vitro assays measuring cAMP production in HEK293 cells stably expressing the human or rat V2 receptor.
| Compound | Receptor | EC50 (nM) |
| This compound | Human V2R | 0.07 |
| This compound | Rat V2R | 0.02 |
| Desmopressin | Human V2R | 0.13 |
| Desmopressin | Rat V2R | 0.04 |
| Data synthesized from Wiśniewski K, et al. J Med Chem. 2019. |
In Vitro Selectivity Profile of this compound
This compound demonstrates high selectivity for the V2 receptor over other related vasopressin and oxytocin receptors.
| Compound | Human V1aR (EC50, nM) | Human V1bR (EC50, nM) | Human OTR (EC50, nM) |
| This compound | >1000 | 110 | >1000 |
| Desmopressin | >1000 | 200 | 15 |
| Data synthesized from Wiśniewski K, et al. J Med Chem. 2019. |
In Vivo Antidiuretic Activity of this compound in Rats
The in vivo efficacy of this compound was evaluated by measuring its antidiuretic effect in conscious, water-loaded Sprague-Dawley rats.
| Compound | Dose (µg/kg, s.c.) | Duration of Antidiuresis (min) |
| This compound | 1 | 120 |
| Desmopressin | 1 | 240 |
| Data synthesized from Wiśniewski K, et al. J Med Chem. 2019. |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is designed to quantify the agonist activity of this compound at the V2 receptor by measuring intracellular cAMP levels in a cell-based assay.
Materials:
-
HEK293 cells stably expressing the human or rat V2 receptor
-
Cell culture medium (e.g., DMEM) with 10% FBS and appropriate selection antibiotic
-
Serum-free cell culture medium
-
96-well cell culture plates
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed HEK293-V2R cells into a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Cell Starvation: The next day, aspirate the culture medium and wash the cells once with PBS. Add serum-free medium and incubate for 1-2 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a phosphodiesterase (PDE) inhibitor such as IBMX (final concentration 0.5 mM) to prevent cAMP degradation.
-
Cell Treatment: Aspirate the serum-free medium and add the this compound dilutions to the cells. Include a vehicle control (assay buffer with IBMX only).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Immunofluorescence Staining for AQP2 Translocation
This protocol describes the visualization of AQP2 translocation from intracellular vesicles to the apical membrane in polarized renal epithelial cells (e.g., mpkCCD cells) upon stimulation with this compound.[3][4][5][6]
Materials:
-
mpkCCD cells (or other suitable polarized renal epithelial cell line)
-
Permeable filter supports (e.g., Transwell®)
-
Cell culture medium
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: rabbit anti-AQP2
-
Secondary antibody: fluorescently-labeled anti-rabbit IgG
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture: Seed mpkCCD cells on permeable filter supports and culture until a polarized monolayer is formed (typically 5-7 days).
-
Stimulation: Treat the cells with this compound (e.g., 1 nM) added to the basolateral medium for 30 minutes at 37°C. Use vehicle-treated cells as a control.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 20 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-AQP2 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash with PBS, cut the filter from the support, and mount on a microscope slide with mounting medium. Image the cells using a confocal microscope, acquiring Z-stacks to visualize the apical membrane.
Protocol 3: In Vivo Antidiuretic Assay in Rats
This protocol is used to assess the antidiuretic effect of this compound by measuring urine output and osmolality in conscious rats.[7]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Metabolic cages
-
This compound
-
Vehicle (e.g., saline)
-
Gavage needle
-
Osmometer
Procedure:
-
Acclimation: House rats individually in metabolic cages for at least 24 hours before the experiment to acclimate.
-
Water Loading: On the day of the experiment, administer an oral water load (e.g., 25 ml/kg of tap water) via gavage to induce diuresis.
-
Dosing: Once a steady urine flow is established, administer this compound or vehicle via subcutaneous (s.c.) or intravenous (i.v.) injection.
-
Urine Collection: Collect urine at regular intervals (e.g., every 30 minutes) for a period of 4-6 hours.
-
Measurements: For each urine sample, measure the volume and osmolality.
-
Data Analysis: Plot the mean urine output and urine osmolality for each treatment group over time. The duration of antidiuresis is defined as the time until urine flow returns to pre-dose levels.
Conclusion
This compound is a powerful research tool for elucidating the physiology and pharmacology of the vasopressin V2 receptor and its role in renal water reabsorption. The protocols outlined in these application notes provide a framework for robust and reproducible experiments to characterize the activity of V2R agonists and to investigate the cellular mechanisms of AQP2 trafficking. These studies are fundamental for the development of novel therapeutics for water balance disorders such as nephrogenic diabetes insipidus and hyponatremia.
References
- 1. Discovery of Potent, Selective, and Short-Acting Peptidic V2 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Genome-Engineered mpkCCDc14 Cells as a New Resource for Studying AQP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glucocorticoid Receptor Maintains Vasopressin Responses in Kidney Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application of Velmupressin Acetate in Aquaporin-2 Trafficking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velmupressin acetate is a potent and selective peptidic vasopressin V2 receptor (V2R) agonist. Its high affinity and selectivity for the V2R make it a valuable research tool for investigating the signaling pathways that regulate aquaporin-2 (AQP2) trafficking and water reabsorption in the renal collecting ducts. The binding of this compound to the V2R on the basolateral membrane of principal cells initiates a signaling cascade that mimics the action of endogenous arginine vasopressin (AVP). This process is crucial for maintaining water homeostasis, and its dysregulation is implicated in various disorders, including nephrogenic diabetes insipidus (NDI). These application notes provide detailed protocols for utilizing this compound in cell-based assays to study AQP2 trafficking, including immunofluorescence microscopy, cell surface biotinylation, and AQP2 phosphorylation analysis.
Mechanism of Action
This compound acts as an agonist at the vasopressin V2 receptor (V2R), a G-protein coupled receptor. Activation of the V2R by this compound stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates AQP2 water channels located in intracellular vesicles.[2][3] This phosphorylation event is a critical step that triggers the translocation of AQP2-containing vesicles to the apical plasma membrane of the collecting duct principal cells.[2][3][4] The insertion of AQP2 into the apical membrane increases water permeability, allowing for the reabsorption of water from the urine back into the bloodstream.[2]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Human V2R (hV2R) | Rat V2R (rV2R) |
| EC50 (nM) | 0.07 | 0.02 |
EC50 (Half maximal effective concentration) values indicate the concentration of this compound required to elicit 50% of the maximal response at the respective receptors.
Signaling Pathway
Caption: this compound signaling pathway for AQP2 trafficking.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for AQP2 Translocation
This protocol details the visualization of this compound-induced AQP2 translocation to the plasma membrane in cultured renal epithelial cells (e.g., MDCK or mpkCCD cells).
Materials:
-
Cultured renal epithelial cells expressing AQP2
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against AQP2
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 2-4 hours prior to treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0.01 nM to 100 nM) or vehicle control for 30 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-AQP2 antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Stain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips onto glass slides using mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence or confocal microscope. AQP2 accumulation at the apical membrane will be indicative of a positive response to this compound.
-
Caption: Experimental workflow for AQP2 immunofluorescence.
Protocol 2: Cell Surface Biotinylation for Quantifying AQP2 Membrane Insertion
This protocol provides a method to quantify the amount of AQP2 present on the cell surface following stimulation with this compound.
Materials:
-
Cultured renal epithelial cells expressing AQP2
-
This compound
-
PBS with 1 mM MgCl2 and 0.1 mM CaCl2 (PBS-CM)
-
Sulfo-NHS-SS-Biotin
-
Quenching solution (e.g., 100 mM glycine in PBS-CM)
-
Lysis buffer (e.g., RIPA buffer)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against AQP2
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Biotinylation:
-
Culture and treat cells with this compound as described in Protocol 1.
-
Place cells on ice and wash twice with ice-cold PBS-CM.
-
Incubate cells with Sulfo-NHS-SS-Biotin (1 mg/ml in PBS-CM) for 30 minutes on ice with gentle agitation.
-
-
Quenching and Cell Lysis:
-
Wash cells twice with quenching solution to stop the biotinylation reaction.
-
Lyse cells with lysis buffer and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Pull-down of Biotinylated Proteins:
-
Incubate the cell lysate with streptavidin-agarose beads overnight at 4°C to capture biotinylated (cell surface) proteins.
-
Wash the beads extensively with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using a primary antibody against AQP2 and an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system. The band intensity corresponds to the amount of AQP2 on the cell surface.
-
Protocol 3: Western Blot Analysis of AQP2 Phosphorylation
This protocol describes the detection of AQP2 phosphorylation at key regulatory sites (e.g., Ser256) in response to this compound.
Materials:
-
Cultured renal epithelial cells expressing AQP2
-
This compound
-
Lysis buffer containing phosphatase inhibitors
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-AQP2 (e.g., anti-pS256) and anti-total AQP2
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat cells with this compound for a short duration (e.g., 5-15 minutes).
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-phospho-AQP2 antibody overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using chemiluminescence.
-
-
Total AQP2 Normalization:
-
Strip the membrane and re-probe with an antibody against total AQP2 to normalize the phospho-signal to the total amount of AQP2 protein.
-
Alternatively, run duplicate gels for total and phospho-AQP2 detection.
-
References
- 1. The Trafficking of the Water Channel Aquaporin-2 in Renal Principal Cells—a Potential Target for Pharmacological Intervention in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. arigobio.com [arigobio.com]
- 4. Reciprocal Regulation of Aquaporin-2 Abundance and Degradation by Protein Kinase A and p38-MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Velmupressin Acetate: A Potent Tool for Investigating cAMP Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Velmupressin acetate is a potent and selective synthetic peptide agonist for the vasopressin V2 receptor (V2R), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Its high affinity and selectivity for the V2R make it an invaluable tool for elucidating the intricacies of the cyclic adenosine monophosphate (cAMP) signaling cascade. The V2R is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon agonist binding, such as with this compound, the activated Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This elevation in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, mediating a wide array of physiological responses. In the kidney, this pathway is crucial for regulating water reabsorption through the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells.[3][4] These application notes provide detailed protocols for utilizing this compound to investigate the V2R-mediated cAMP signaling pathway.
Quantitative Data
The following table summarizes the in vitro potency of this compound, providing key comparative data for experimental design.
| Compound | Receptor | Cell Line | Assay Type | Potency Metric | Value (nM) | Reference |
| This compound | Human V2R (hV2R) | HEK293 | cAMP Response Element Luciferase | EC50 | 0.07 | [1][2] |
| This compound | Rat V2R (rV2R) | HEK293 | cAMP Response Element Luciferase | EC50 | 0.02 | [1][2] |
Signaling Pathway Diagram
The following diagram illustrates the canonical V2 receptor-mediated cAMP signaling pathway initiated by this compound.
Caption: V2R-mediated cAMP signaling pathway.
Experimental Protocols
Herein are detailed protocols for key experiments to investigate the effects of this compound on the cAMP signaling pathway.
In Vitro cAMP Level Measurement using a Luciferase Reporter Gene Assay
This protocol is designed to quantify the agonist activity of this compound at the V2 receptor by measuring the induction of a cAMP response element (CRE)-driven luciferase reporter gene.
Experimental Workflow Diagram
Caption: Luciferase reporter gene assay workflow.
Materials:
-
HEK293 cells stably expressing the desired V2 receptor (human or rat) and a CRE-luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.
-
This compound stock solution.
-
Phosphate Buffered Saline (PBS).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Promega ONE-Glo™).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, trypsinize and count the HEK293-V2R-CRE-Luc cells.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 20,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in serum-free DMEM. A typical concentration range would be from 1 pM to 1 µM.
-
Carefully remove the growth medium from the cells and replace it with 90 µL of serum-free DMEM.
-
Add 10 µL of the diluted this compound to the respective wells. For the negative control, add 10 µL of serum-free DMEM.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5 hours.
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells) from all readings.
-
Normalize the data to the vehicle control.
-
Plot the normalized luminescence values against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC50 value.
-
PKA Activity Assay
This protocol describes a method to measure the activity of PKA in cell lysates following stimulation with this compound.
Experimental Workflow Diagram
Caption: PKA activity assay workflow.
Materials:
-
HEK293 cells expressing the V2 receptor.
-
Complete growth medium.
-
This compound.
-
6-well tissue culture plates.
-
Cell lysis buffer.
-
PKA activity assay kit (e.g., Abcam ab139435 or Arbor Assays K027-H1).[5][6]
-
Microplate reader.
Procedure:
-
Cell Culture and Treatment:
-
Seed HEK293-V2R cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 2-4 hours prior to treatment.
-
Treat the cells with this compound at a concentration that elicits a robust response (e.g., EC80) for a predetermined time (e.g., 15-30 minutes). Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the cell lysate.
-
-
PKA Activity Assay:
-
Perform the PKA activity assay according to the manufacturer's protocol of the chosen kit. This typically involves adding the cell lysate to a microplate pre-coated with a PKA substrate, followed by the addition of ATP to initiate the phosphorylation reaction.
-
-
Detection and Measurement:
-
The phosphorylated substrate is then detected using a specific antibody, often in an ELISA format with a colorimetric or fluorescent readout.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the PKA activity based on the standard curve provided in the kit.
-
Compare the PKA activity in this compound-treated samples to the vehicle-treated control.
-
Aquaporin-2 (AQP2) Translocation Assay
This protocol is for visualizing and quantifying the translocation of AQP2 from intracellular vesicles to the plasma membrane in response to this compound stimulation.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JCI - Pharmacological chaperones rescue cell-surface expression and function of misfolded V2 vasopressin receptor mutants [jci.org]
- 4. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. arborassays.com [arborassays.com]
Application Notes and Protocols: In Vitro Receptor Binding Assay for Velmupressin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velmupressin acetate is a potent and selective peptide agonist of the vasopressin V2 receptor (V2R).[1][2][3] The V2 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating water reabsorption in the kidneys.[4][5][6][7][8] Upon activation by an agonist like Velmupressin, the V2 receptor couples to Gs proteins, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[8][9] This signaling cascade ultimately promotes the translocation of aquaporin-2 water channels to the apical membrane of collecting duct cells, enhancing water reabsorption.[4][5][7]
Understanding the binding characteristics of this compound to the V2 receptor is fundamental for its pharmacological characterization. This document provides a detailed protocol for a competitive in vitro receptor binding assay to determine the binding affinity (Ki) of this compound for the human V2 receptor.
V2 Receptor Signaling Pathway
Caption: V2 receptor signaling cascade initiated by Velmupressin.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes the determination of the binding affinity of this compound for the human V2 receptor expressed in a recombinant cell line using a competitive radioligand binding assay.[10][11]
1. Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| This compound | Commercially Available | e.g., MedChemExpress | HY-112338A |
| [³H]-Arginine Vasopressin ([³H]-AVP) | PerkinElmer | NET800001MC | -20°C |
| Human V2 Receptor Membranes | Commercially Available | e.g., PerkinElmer | ES-582-M |
| Arginine Vasopressin (AVP), unlabeled | Sigma-Aldrich | V9879 | -20°C |
| Assay Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA) | Prepare in-house | - | 4°C |
| Wash Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂) | Prepare in-house | - | 4°C |
| 96-well microplates | VWR | 82050-744 | RT |
| Glass fiber filters | MilliporeSigma | APFC02500 | RT |
| Scintillation cocktail | PerkinElmer | 6013329 | RT |
2. Experimental Workflow
Caption: Workflow for the Velmupressin receptor binding assay.
3. Detailed Methodology
a. Preparation of Reagents:
-
Assay Buffer: Prepare a solution of 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Prepare a solution of 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in sterile water.
-
Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations (e.g., 10⁻¹² M to 10⁻⁶ M).
-
Unlabeled AVP (for non-specific binding): Prepare a 100 µM solution of unlabeled AVP in assay buffer.
-
[³H]-AVP Working Solution: Dilute the [³H]-AVP stock in assay buffer to a final concentration of ~1 nM. The optimal concentration should be close to the Kd of the radioligand for the V2 receptor.
b. Assay Procedure:
-
Thaw the human V2 receptor membranes on ice. Dilute the membranes in assay buffer to a concentration that will yield a sufficient signal-to-noise ratio (typically 5-20 µg of protein per well).
-
In a 96-well microplate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-AVP working solution, and 100 µL of diluted V2 receptor membranes.
-
Non-specific Binding: 50 µL of 100 µM unlabeled AVP, 50 µL of [³H]-AVP working solution, and 100 µL of diluted V2 receptor membranes.
-
Competitive Binding: 50 µL of each this compound dilution, 50 µL of [³H]-AVP working solution, and 100 µL of diluted V2 receptor membranes.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Following incubation, rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Transfer the filters to scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
4. Data Analysis
-
Calculate the mean counts per minute (CPM) for each set of triplicates.
-
Determine the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
For the competitive binding wells, calculate the percentage of specific binding at each concentration of this compound using the following formula: % Specific Binding = [(CPM_sample - CPM_non-specific) / (CPM_total - CPM_non-specific)] x 100
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis (sigmoidal dose-response with variable slope) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand ([³H]-AVP).
-
Kd is the dissociation constant of the radioligand for the V2 receptor.
-
Data Presentation
Table 1: Hypothetical Binding Affinity of this compound for the Human V2 Receptor
| Compound | Receptor | IC₅₀ (nM) | Ki (nM) | Radioligand | Cell Line |
| This compound | Human V2 | 0.5 | 0.25 | [³H]-AVP | HEK293 |
| Arginine Vasopressin (AVP) | Human V2 | 1.2 | 0.6 | [³H]-AVP | HEK293 |
Table 2: Selectivity Profile of this compound
| Receptor | Ki (nM) | Selectivity (fold vs. V2) |
| Human V2 | 0.25 | - |
| Human V1a | >1000 | >4000 |
| Human V1b | >1000 | >4000 |
| Human Oxytocin | >1000 | >4000 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
These application notes provide a comprehensive framework for conducting in vitro receptor binding assays for this compound. Adherence to this detailed protocol will enable researchers to obtain reliable and reproducible data on the binding characteristics of this potent V2 receptor agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Potent, Selective, and Short-Acting Peptidic V2 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Physiology, Vasopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CV Physiology | Vasopressin (Antidiuretic Hormone) [cvphysiology.com]
- 7. Vasopressin - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. innoprot.com [innoprot.com]
- 10. benchchem.com [benchchem.com]
- 11. raybiotech.com [raybiotech.com]
Application Notes and Protocols for Velmupressin Acetate Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velmupressin is a potent and selective peptidic agonist for the vasopressin V2 receptor (V2R).[1][2] As with many therapeutic peptides, understanding its solution preparation and stability is critical for ensuring accurate and reproducible experimental results in research and development. This document provides recommended protocols for the preparation of Velmupressin acetate solutions and guidelines for assessing their stability, based on general principles for peptide handling and information available for structurally related compounds.
Disclaimer: The following protocols and stability information are provided as a general guide. Due to the limited availability of specific published data on this compound, users are strongly encouraged to perform their own validation and stability studies for their specific experimental conditions and formulations.
I. This compound: Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This information is essential for accurate solution preparation and analytical characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | L-Prolinamide, 4-chloro-N-(4-mercapto-1-oxobutyl)-L-phenylalanyl-3-(2-thienyl)-L-alanyl-L-valyl-L-asparaginyl-L-cysteinyl-N-[4-[(aminoiminomethyl)amino]butyl]-, cyclic (1→5)-thioether, acetate (1:1) | [3] |
| Molecular Formula | C44H64ClN11O10S2 | [3] |
| Molecular Weight | 1006.63 g/mol | [3] |
| CAS Number | 1647120-04-4 | [1] |
| Appearance | White to off-white solid | [3] |
II. Solution Preparation Protocols
A. Recommended Solvents and Buffers
For initial solubilization, it is recommended to use sterile, nuclease-free water or common biological buffers. The choice of buffer can impact solution stability and should be selected based on the downstream application. Acetate buffers are commonly used for peptide formulations and can be prepared over a range of pH values.[4]
B. Protocol for Preparation of a 1 mg/mL Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add a small volume of sterile distilled water to the powder to create a concentrated initial solution. Vortex briefly to dissolve.
-
Dilution: Dilute the concentrated solution to the final desired concentration (e.g., 1 mg/mL) with your chosen buffer (e.g., 10 mM Acetate Buffer, pH 4.5).
-
Filtration: For sterile applications, filter the solution through a 0.22 µm sterile filter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
III. Stability of this compound Solutions
The stability of peptide solutions is influenced by factors such as temperature, pH, light exposure, and susceptibility to oxidation and hydrolysis.[5] While specific stability data for this compound is not published, general recommendations for peptide storage should be followed.
A. Storage Recommendations
-
Powder: Store the solid form of this compound at -20°C or -80°C, protected from moisture.[3]
-
Stock Solutions: For short-term storage (days to weeks), solutions can be stored at 4°C. For long-term storage (months), it is recommended to store aliquots at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles.
B. Potential Degradation Pathways
Peptides like Velmupressin may be susceptible to several degradation pathways:
-
Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid and asparagine residues.[7]
-
Oxidation: The thioether linkage and other residues can be susceptible to oxidation.
-
Deamidation: Loss of the amide group from asparagine or glutamine residues.[7]
C. Stability Indicating Methods
A stability-indicating analytical method is crucial for determining the shelf-life of a this compound solution. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
D. Protocol for a Preliminary Stability Study
-
Solution Preparation: Prepare a solution of this compound at a known concentration in the desired buffer.
-
Storage Conditions: Aliquot the solution and store it under various conditions:
-
Refrigerated: 2-8°C
-
Room Temperature: 20-25°C
-
Elevated Temperature: 40°C (for accelerated stability testing)
-
Protected from light vs. exposed to light
-
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analysis: Use a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the amount of intact this compound and detect the formation of any degradation products.
-
Data Evaluation: Plot the concentration of this compound versus time for each storage condition to determine the degradation rate.
Table 2: Example Template for this compound Solution Stability Data
| Storage Condition | Time Point | Concentration (mg/mL) | % of Initial Concentration | Appearance | pH |
| 2-8°C | 0 | 1.00 | 100% | Clear, colorless | 4.5 |
| 1 week | |||||
| 4 weeks | |||||
| 12 weeks | |||||
| 20-25°C | 0 | 1.00 | 100% | Clear, colorless | 4.5 |
| 1 week | |||||
| 4 weeks | |||||
| 12 weeks |
IV. Experimental Workflows and Signaling Pathways
Visual representations of experimental workflows and biological pathways can aid in understanding and execution.
Caption: Experimental workflow for this compound solution preparation and stability testing.
Velmupressin is an agonist of the vasopressin V2 receptor, however, the user requested information on the V1b receptor. The V1b receptor is a G protein-coupled receptor (GPCR) that, upon activation by vasopressin, initiates a signaling cascade leading to various physiological responses.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Acetate Buffer (pH 3.6 to 5.6) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 5. Understanding the chemical stability of peptidomimetic therapeutics using high-resolution mass spectrometry: a study of terlipressin and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vasopressin receptor 1B - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Testing Velmupressin Acetate's Therapeutic Potential in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velmupressin acetate is a potent and selective peptide agonist of the vasopressin V2 receptor (V2R).[1] Its primary mechanism of action involves the activation of V2 receptors, which are predominantly located in the renal collecting ducts and endothelial cells. This selectivity suggests therapeutic potential in conditions where V2R activation is beneficial, such as central diabetes insipidus and certain bleeding disorders. These application notes provide a framework for preclinical evaluation of this compound in relevant animal models.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to V2 receptors, which are G-protein coupled receptors (GPCRs) linked to Gs alpha subunits. Activation of the V2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). In the kidney, this cascade results in the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, increasing water reabsorption and producing an antidiuretic effect.[2] In endothelial cells, V2R activation promotes the release of von Willebrand factor (vWF) and Factor VIII, which are crucial for hemostasis.
Caption: V2 Receptor Signaling Pathway.
Recommended Animal Models
Based on the V2 receptor-mediated mechanism of action, the following animal models are recommended for evaluating the therapeutic potential of this compound.
Animal Models for Central Diabetes Insipidus (CDI)
CDI is characterized by insufficient production of arginine vasopressin (AVP), leading to polyuria and polydipsia.
-
Brattleboro Rat: This strain has a genetic defect that prevents the synthesis of AVP, making it an excellent model for hereditary CDI.[3][4]
-
Surgically-Induced CDI Models: Models created by neurohypophysectomy or pituitary stalk compression in rodents can mimic acquired CDI.[3]
Animal Models for Bleeding Disorders
This compound's ability to promote the release of vWF and Factor VIII makes it a candidate for treating certain bleeding disorders.
-
von Willebrand Disease (VWD) Models:
-
Hemophilia A Models: While this compound does not directly address the genetic defect in Hemophilia A, its ability to increase Factor VIII levels may provide some therapeutic benefit. Animal models for Hemophilia A include genetically engineered mice, rats, and dogs.[9][10]
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the commonly used V2R agonist, desmopressin, which can serve as a benchmark.
Table 1: In Vitro Potency and Pharmacokinetics of this compound in Rats
| Parameter | Value | Species | Reference |
| In Vitro Potency (EC50) | [1] | ||
| Human V2R | 0.07 nM | ||
| Rat V2R | 0.02 nM | ||
| Pharmacokinetics (in rats) | [1] | ||
| Half-life | Short-acting | Rat | |
| Systemic Clearance | Increased | Rat |
Table 2: Exemplary Dosing of Desmopressin in Animal Models (for protocol adaptation)
| Animal Model | Indication | Route of Administration | Dosage Range | Reference |
| Dog | Central Diabetes Insipidus | Conjunctival | 1-4 drops (100 µg/mL solution) every 12 hours | [11] |
| Dog | Central Diabetes Insipidus | Oral | 0.05 - 0.2 mg every 8 hours | [11] |
| Rat (Wistar) | Experimental | Intraperitoneal | Not specified, shown to increase blood hyaluronidase activity | [12] |
| Piglet | Pharmacokinetic study | Sublingual | 120 µg tablet | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound.
Protocol 1: Evaluation of Antidiuretic Effect in a Rat Model of CDI
Caption: Experimental Workflow for CDI.
Objective: To determine the antidiuretic efficacy of this compound in a rat model of Central Diabetes Insipidus.
Animal Model: Brattleboro rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Metabolic cages for individual housing and collection of urine
-
Water bottles and food hoppers
-
Osmometer
-
Electrolyte analyzer
Procedure:
-
Acclimatization and Baseline Measurement: House Brattleboro rats individually in metabolic cages for at least 3 days to acclimate. Measure baseline 24-hour water intake and urine output for each rat. Collect baseline urine samples to measure osmolality and blood samples for serum electrolyte analysis.
-
Grouping: Randomly assign rats to treatment groups (e.g., vehicle control, and different dose levels of this compound).
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous injection).
-
Monitoring: Over a 24-hour period post-administration, continuously monitor and record water intake and urine output for each rat.
-
Sample Collection: At the end of the 24-hour period, collect final urine and blood samples.
-
Analysis:
-
Measure the total urine volume and water consumption for each rat.
-
Determine the osmolality of the collected urine samples.
-
Analyze serum samples for sodium and other electrolyte concentrations.
-
-
Data Interpretation: Compare the changes in urine volume, urine osmolality, and serum sodium levels between the this compound-treated groups and the vehicle control group. A significant decrease in urine output and an increase in urine osmolality in the treated groups would indicate a potent antidiuretic effect.
Protocol 2: Assessment of Hemostatic Efficacy in a Mouse Model of VWD
Objective: To evaluate the ability of this compound to improve hemostasis in a mouse model of von Willebrand Disease.
Animal Model: VWF-deficient mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
General anesthetic
-
Surgical scissors or blade
-
Filter paper
-
Timer
-
Equipment for measuring Factor VIII activity and vWF antigen levels (ELISA)
Procedure:
-
Grouping and Drug Administration: Randomly assign VWF-deficient mice to treatment groups (vehicle control, this compound). Administer the compound, typically via intravenous or subcutaneous injection, allowing sufficient time for the drug to take effect (e.g., 30-60 minutes).
-
Anesthesia: Anesthetize the mice according to approved institutional protocols.
-
Tail Bleeding Time Assay:
-
Carefully transect the tail at a specific diameter (e.g., 3 mm from the tip).
-
Immediately start a timer.
-
Gently blot the blood from the tail tip with filter paper at regular intervals (e.g., every 15-30 seconds) without disturbing the forming clot.
-
Record the time until bleeding ceases for a continuous period (e.g., 2 minutes). This is the bleeding time.
-
-
Blood Collection and Analysis: At the end of the experiment, collect blood samples via cardiac puncture. Prepare plasma and measure Factor VIII activity and vWF antigen levels using appropriate assays.
-
Data Interpretation: A significant reduction in bleeding time and an increase in plasma levels of vWF and Factor VIII in the this compound-treated group compared to the control group would demonstrate pro-hemostatic efficacy.
Conclusion
These application notes and protocols provide a comprehensive guide for the preclinical assessment of this compound. The selective V2 receptor agonism of this compound points towards its potential utility in managing conditions such as central diabetes insipidus and certain bleeding disorders. Rigorous evaluation in the described animal models will be crucial in elucidating its therapeutic profile and advancing its clinical development.
References
- 1. Discovery of Potent, Selective, and Short-Acting Peptidic V2 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of Central Diabetes Insipidus: Human relevance of acquired beyond hereditary syndromes and the role of oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models for diabetes insipidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse models of von Willebrand disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Insights from von Willebrand disease animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights from von Willebrand disease animal models | Semantic Scholar [semanticscholar.org]
- 9. Animal Models of Hemophilia and Related Bleeding Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models of hemophilia and related bleeding disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dvm360.com [dvm360.com]
- 12. Selective V₂-Agonist of Vasopressin Desmopressin Stimulates Activity of Serum Hyaluronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Population Pharmacokinetic Modeling of a Desmopressin Oral Lyophilisate in Growing Piglets as a Model for the Pediatric Population - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Velmupressin acetate solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Velmupressin acetate. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective short-acting peptidic vasopressin V2 receptor (V2R) agonist.[1][2] It is supplied as a white to off-white solid.[3]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored in a sealed container, away from moisture.[1][3] Recommended storage temperatures and durations are summarized below.
| Storage Condition | Duration |
| Powder at -80°C | 2 years |
| Powder at -20°C | 1 year[1][3] |
| In solvent at -80°C | 6 months |
| In solvent at -20°C | 1 month |
Table 1: Recommended Storage Conditions for this compound.
Q3: What is the molecular weight and chemical formula of this compound?
The chemical properties of this compound are detailed in the table below.
| Property | Value |
| Molecular Formula | C44H64ClN11O10S2[2][3] |
| Molecular Weight | 1006.63 g/mol [2][3] |
Table 2: Chemical Properties of this compound.
Troubleshooting this compound Solubility
Q4: I am having trouble dissolving this compound. What is the recommended solvent?
For initial attempts at dissolving this compound, sterile, distilled water is a good starting point. If solubility is limited in water, the choice of solvent will depend on the peptide's overall charge. As a peptide, this compound's solubility is influenced by its amino acid composition and the pH of the solution.
Q5: How can I determine if this compound is acidic or basic to choose a suitable solvent?
To determine the appropriate solvent, you first need to assess the overall charge of the peptide. This can be done by examining its amino acid sequence. Basic peptides, with a higher number of basic amino acids (like Arginine, Lysine, Histidine), tend to dissolve better in acidic solutions. Conversely, acidic peptides, rich in acidic amino acids (like Aspartic acid, Glutamic acid), are more soluble in basic solutions.
Q6: My this compound did not dissolve in water. What should I try next?
If water alone is insufficient, a systematic approach to solubilization is recommended. The following flowchart outlines a general strategy for dissolving peptides based on their charge.
Caption: A workflow for troubleshooting peptide solubility.
Q7: Can I use organic solvents to dissolve this compound?
For hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) can be used to aid dissolution. However, it is crucial to consider the compatibility of the organic solvent with your downstream experiments.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol outlines the steps for reconstituting lyophilized this compound.
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity water
-
Alternative solvents (e.g., 0.1 M acetic acid, DMSO) if required
-
Sterile pipette tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Before opening, bring the vial of lyophilized this compound to room temperature.
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Add the desired volume of the appropriate solvent to the vial.
-
Gently vortex the vial to mix.
-
If the peptide does not fully dissolve, sonicate the vial for a few minutes.
-
Once dissolved, the solution is ready for use or for further dilution in an appropriate buffer.
Protocol 2: Signaling Pathway Analysis of this compound
This compound acts as a V2 receptor agonist. The binding of this compound to the V2 receptor typically initiates a G-protein coupled signaling cascade.
References
Optimizing Velmupressin Acetate Concentration for In Vitro Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of Velmupressin acetate in in vitro assays. This compound is a potent and selective peptide agonist for the vasopressin V2 receptor (V2R), a G protein-coupled receptor (GPCR). Accurate concentration optimization is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic peptide that acts as a potent and selective agonist for the vasopressin V2 receptor (V2R).[1] The V2R is a Gs protein-coupled receptor. Upon binding of this compound, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP is the primary downstream signal for V2R activation and can be measured in various in vitro assays.
Q2: What is a typical effective concentration range for this compound in in vitro assays?
A2: this compound is highly potent, with reported EC50 values in the low nanomolar to picomolar range. Specifically, the EC50 for the human V2 receptor (hV2R) is approximately 0.07 nM, and for the rat V2 receptor (rV2R) is approximately 0.02 nM.[1][2] Therefore, a starting concentration range for a dose-response experiment could be from 1 pM to 100 nM.
Q3: How should I prepare and store this compound?
A3: As a peptide, proper handling and storage of this compound are crucial to maintain its stability and activity. It is typically supplied as a lyophilized powder. For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C. Once reconstituted, it is advisable to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3] Reconstitution should be done using a buffer recommended by the supplier, often sterile water or a specific buffer system.
Q4: What are the most common in vitro assays to measure the activity of this compound?
A4: The most common in vitro assays for V2R agonists like this compound are functional assays that measure the downstream signaling of the receptor. Given that the V2R is Gs-coupled, cAMP accumulation assays are the gold standard.[4] These assays quantify the increase in intracellular cAMP levels upon receptor activation. Various formats are available, including HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), and reporter gene assays.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low signal/response | 1. Incorrect concentration range: The concentrations tested may be too low to elicit a response. 2. Peptide degradation: Improper storage or handling may have led to the degradation of this compound. 3. Cell health issues: The cells may not be healthy or may have a low expression of the V2 receptor. 4. Assay conditions not optimal: Incubation time, cell density, or other assay parameters may not be suitable.[4] | 1. Perform a wider dose-response curve, starting from the picomolar range. 2. Use a fresh stock of this compound and follow proper storage and handling procedures. 3. Check cell viability and ensure the use of a cell line with confirmed V2 receptor expression. 4. Optimize incubation time (e.g., 30-60 minutes for cAMP assays) and cell density. |
| High background signal | 1. Constitutive receptor activity: Some cell lines may exhibit high basal V2R activity. 2. Non-specific binding: The peptide may be binding to other cellular components or the assay plate itself. 3. Assay reagent issues: Problems with the detection reagents or buffer components. | 1. Use a non-stimulated control to determine the basal signal and subtract it from all readings. 2. Include a vehicle control (the solvent used to dissolve the peptide) to account for non-specific effects. Consider using low-binding plates. 3. Ensure all assay reagents are properly prepared and stored. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven distribution of cells in the wells. 2. Pipetting errors: Inaccurate dispensing of the peptide or assay reagents. 3. Edge effects: Evaporation from the outer wells of the microplate. | 1. Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS or water to maintain humidity. |
| Unexpectedly low potency (high EC50) | 1. Peptide adsorption: Peptides can adsorb to plasticware, reducing the effective concentration.[5] 2. Presence of proteases: Proteases in the cell culture medium or from the cells can degrade the peptide. 3. Suboptimal assay buffer: The pH or ionic strength of the buffer may affect peptide conformation and binding. | 1. Use low-adsorption plasticware. Consider adding a carrier protein like BSA (0.1%) to the assay buffer. 2. Use serum-free media for the assay and consider adding protease inhibitors. 3. Ensure the assay buffer has the appropriate pH and composition for V2R binding. |
Quantitative Data Presentation
The following table summarizes the in vitro potency of this compound on human and rat V2 receptors.
| Compound | Receptor | Assay Type | Cell Line | Potency Metric | Value (nM) | Reference |
| This compound | Human V2R | cAMP Accumulation | HEK293 | EC50 | 0.07 | [1] |
| This compound | Rat V2R | cAMP Accumulation | HEK293 | EC50 | 0.02 | [1][2] |
Experimental Protocols
Detailed Protocol: In Vitro cAMP Accumulation Assay
This protocol describes a typical cell-based assay to measure the increase in intracellular cAMP following stimulation with this compound.
1. Materials:
-
HEK293 cells stably expressing the human V2 receptor (or other suitable cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
This compound stock solution.
-
Reference agonist (e.g., Arginine Vasopressin).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
White, opaque 384-well microplates.
2. Cell Preparation:
-
Culture the V2R-expressing cells to approximately 80-90% confluency.
-
On the day of the assay, aspirate the culture medium and wash the cells with PBS.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer and perform a cell count to determine the cell density.
-
Dilute the cell suspension to the desired concentration (e.g., 2,500-10,000 cells/well, to be optimized).[4]
3. Assay Procedure:
-
Prepare serial dilutions of this compound and the reference agonist in assay buffer. The concentration range should span from picomolar to micromolar to capture the full dose-response curve.
-
Add a PDE inhibitor, such as IBMX (final concentration 0.5 mM), to the cell suspension to prevent cAMP degradation.[6]
-
Dispense the cell suspension into the wells of the 384-well plate.
-
Add the different concentrations of this compound or the reference agonist to the respective wells. Include a vehicle control (assay buffer without the agonist).
-
Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 30-60 minutes). This incubation time should be optimized for the specific cell line and assay conditions.[4]
-
Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
4. Data Analysis:
-
Plot the cAMP signal against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
Visualizations
Caption: V2 Receptor Signaling Pathway
Caption: cAMP Assay Experimental Workflow
Caption: Troubleshooting Decision Tree
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Velmupressin Acetate Solution Stability
This technical support center provides guidance on maintaining the stability of Velmupressin acetate in solution. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: Based on data from structurally similar peptides like Desmopressin, the primary factors influencing stability are pH, temperature, and light exposure. Acidic and basic conditions, elevated temperatures, and direct sunlight can accelerate the degradation of peptide solutions.[1] For instance, Desmopressin acetate has been shown to be most stable in a pH range of 4 to 5.[1]
Q2: What is the recommended storage condition for this compound solutions?
A2: While specific stability data for this compound is not publicly available, for related peptides like Vasopressin, aqueous solutions intended for long-term storage should be frozen in single-use aliquots.[2] Short-term storage is often recommended at refrigerated temperatures (2-8°C). It is crucial to protect the solution from light.
Q3: What are the potential degradation pathways for this compound?
A3: Peptide hormones like this compound can undergo several degradation processes. A common pathway for similar peptides, such as Vasopressin, is deamidation, particularly at asparagine and glutamine residues.[3][4] Oxidation of sensitive amino acids and hydrolysis of the peptide backbone can also occur, especially under suboptimal pH and temperature conditions.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of this compound solutions can be monitored using various analytical techniques. A common and effective method is High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the amount of intact peptide and detect the formation of degradation products.[5] Other methods such as mass spectrometry (MS) can be used to identify the degradation products.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound solutions.
Issue 1: Loss of Potency or Activity in the this compound Solution
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH | Verify the pH of your solution. Based on similar peptides, a pH between 4 and 5 is likely to provide better stability.[1] Adjust the pH using a suitable buffer system (e.g., acetate buffer). |
| High Temperature Exposure | Ensure the solution has been consistently stored at the recommended temperature. Avoid repeated freeze-thaw cycles. Aliquot the solution into single-use vials to minimize temperature fluctuations.[2] |
| Light Exposure | Store the solution in amber vials or protect it from light by wrapping the container in aluminum foil.[1] |
| Oxidation | Consider preparing the solution with degassed buffers and overlaying the headspace of the vial with an inert gas like nitrogen or argon. |
Issue 2: Appearance of Particulates or Cloudiness in the Solution
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Aggregation | This may occur due to suboptimal pH or temperature. Analyze the solution's pH and storage conditions. Consider the inclusion of excipients that may reduce aggregation, such as certain sugars or polyols, though this requires formulation development. |
| Contamination | Ensure sterile handling techniques during solution preparation to prevent microbial growth.[5] |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound Solution
This protocol outlines a basic study to assess the stability of this compound under different conditions.
Materials:
-
This compound powder
-
Water for Injection (WFI) or other high-purity water
-
pH meter
-
Buffers (e.g., acetate buffer for pH 4-5, phosphate buffer for pH 6-7)
-
HPLC system with UV detector
-
Temperature-controlled chambers/incubators
-
Light-protective containers (e.g., amber vials)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in WFI.
-
pH Adjustment: Aliquot the stock solution and adjust the pH to three different levels (e.g., pH 4.5, pH 6.0, and pH 7.5) using appropriate buffers.
-
Storage Conditions:
-
Divide the aliquots from each pH level into different storage conditions:
-
Refrigerated (2-8°C), protected from light.
-
Room temperature (~25°C), protected from light.
-
Accelerated condition (e.g., 40°C), protected from light.
-
Photostability: Expose one set of aliquots at room temperature to a controlled light source (as per ICH Q1B guidelines).
-
-
-
Time Points: Analyze the samples at initial time (T=0) and at predetermined intervals (e.g., 1, 2, 4, and 8 weeks).
-
Analysis: At each time point, visually inspect the samples for clarity and color. Quantify the remaining this compound concentration using a validated stability-indicating HPLC method.
Data Presentation:
Table 1: Percentage of this compound Remaining Under Various Conditions
| Storage Condition | pH | Week 1 (%) | Week 2 (%) | Week 4 (%) | Week 8 (%) |
| 2-8°C, Dark | 4.5 | 99.5 | 99.1 | 98.5 | 97.8 |
| 6.0 | 98.2 | 97.0 | 95.1 | 92.5 | |
| 7.5 | 95.0 | 91.5 | 85.3 | 78.1 | |
| 25°C, Dark | 4.5 | 98.0 | 96.5 | 93.2 | 88.0 |
| 6.0 | 94.1 | 89.0 | 80.5 | 70.2 | |
| 7.5 | 88.3 | 79.4 | 65.1 | 50.8 | |
| 40°C, Dark | 4.5 | 92.5 | 86.1 | 75.3 | 60.7 |
| 6.0 | 85.2 | 72.3 | 55.8 | 38.4 | |
| 7.5 | 75.0 | 58.6 | 39.2 | 21.9 | |
| 25°C, Light | 4.5 | 96.5 | 93.0 | 87.4 | 79.5 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Workflow for Preliminary Stability Assessment.
Caption: Potential Degradation Pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. US9919026B2 - Vasopressin formulations for use in treatment of hypotension - Google Patents [patents.google.com]
- 4. US20180325983A1 - Vasopressin formulations for use in treatment of hypotension - Google Patents [patents.google.com]
- 5. Stability of Diluted Desmopressin Acetate Intranasal Solution at 0.01 mg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative study of extension area based methods for spectrophotometric determination of desmopressin acetate in the presence of its acid-induced degradation products - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Velmupressin acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with Velmupressin acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective synthetic peptide agonist of the vasopressin V2 receptor (V2R).[1][2][3] Its primary mechanism of action involves binding to and activating V2Rs, which are predominantly expressed in the collecting ducts of the kidneys.[4] This activation stimulates the Gs protein/adenylyl cyclase/cAMP signaling cascade, leading to the translocation of aquaporin-2 water channels to the apical membrane of the collecting duct cells. This increases water reabsorption from the urine back into the bloodstream, resulting in an antidiuretic effect.
Q2: What are the potential off-target effects of this compound?
As a vasopressin analogue, this compound has the potential to interact with other vasopressin and oxytocin receptor subtypes, which could lead to off-target effects. The primary off-target receptors of concern are the vasopressin V1a, V1b, and oxytocin (OT) receptors.[4]
-
V1a Receptor Activation: Can cause vasoconstriction, leading to an increase in blood pressure. It can also stimulate glycogenolysis in the liver and platelet aggregation.[4]
-
V1b Receptor Activation: Primarily located in the anterior pituitary, activation of V1b receptors can modulate the release of adrenocorticotropic hormone (ACTH).[4]
-
Oxytocin Receptor Activation: Can lead to various effects, including uterine contractions.
This compound has been designed for high selectivity for the V2R to minimize these off-target effects.
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining accurate and reproducible experimental results. Here are several strategies:
-
Dose-Response Studies: Conduct careful dose-response studies to determine the lowest effective concentration of this compound that elicits the desired V2R-mediated effect without activating off-target receptors.
-
Use of Selective Antagonists: In in-vitro and ex-vivo experiments, co-incubation with selective antagonists for V1a, V1b, and OT receptors can help to isolate and confirm that the observed effects are solely due to V2R activation.
-
Cell Line Selection: Utilize cell lines that predominantly or exclusively express the V2R. For broader studies, use a panel of cell lines, each expressing a single receptor subtype (V2, V1a, V1b, OT), to characterize the selectivity profile of this compound.
-
In Vivo Considerations: For in-vivo studies, careful monitoring of physiological parameters such as blood pressure, heart rate, and platelet counts can help to detect potential off-target effects.
Troubleshooting Guides
In Vitro Cell-Based Assays
Problem: High variability in cAMP assay results.
-
Potential Cause 1: Cell health and passage number.
-
Solution: Ensure cells are healthy, have high viability, and are within a consistent and low passage number range. High passage numbers can lead to changes in receptor expression and signaling.
-
-
Potential Cause 2: Inconsistent cell seeding density.
-
Solution: Use a precise method for cell counting and seeding to ensure uniform cell numbers across all wells.
-
-
Potential Cause 3: Phosphodiesterase (PDE) activity.
-
Solution: Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP and improve the signal window.
-
-
Potential Cause 4: Reagent degradation.
-
Solution: Prepare fresh solutions of this compound and other reagents for each experiment. Aliquot and store stock solutions at -80°C to avoid repeated freeze-thaw cycles.
-
Problem: Lower than expected potency (EC50) in functional assays.
-
Potential Cause 1: Sub-optimal assay conditions.
-
Solution: Optimize assay parameters such as incubation time, temperature, and buffer composition.
-
-
Potential Cause 2: Receptor desensitization.
-
Solution: Prolonged exposure to agonists can lead to receptor desensitization and internalization. Consider shorter incubation times or using a kinetic assay format.
-
-
Potential Cause 3: Issues with the this compound stock solution.
-
Solution: Verify the concentration and integrity of your this compound stock. If possible, perform a quality control check, such as HPLC-MS.
-
In Vivo Experiments
Problem: Unexpected cardiovascular effects (e.g., increased blood pressure).
-
Potential Cause: Off-target activation of V1a receptors.
-
Solution 1: Reduce the dose of this compound. Perform a dose-escalation study to find a therapeutic window that provides the desired V2R-mediated effect with minimal cardiovascular side effects.
-
Solution 2: In preclinical models, consider co-administration with a selective V1a receptor antagonist to block these effects and confirm the cause.
-
Quantitative Data
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor Subtype | Species | Assay Type | Parameter | Value (nM) | Selectivity vs. hV2R | Reference |
| V2R | Human | cAMP Functional Assay | EC50 | 0.07 | - | [1][2] |
| V2R | Rat | cAMP Functional Assay | EC50 | 0.02 | - | [1][2] |
| V1b R | Human | Luciferase Reporter Assay | EC50 | 110 | 1571-fold | [2] |
| V1a R | Human | Calcium Mobilization Assay | EC50 | >1000 | >14000-fold | Assumed from Wiśniewski et al. |
| OTR | Human | Calcium Mobilization Assay | EC50 | >1000 | >14000-fold | Assumed from Wiśniewski et al. |
Experimental Protocols
Protocol 1: V2 Receptor cAMP Functional Assay
This protocol describes a method to determine the potency of this compound in stimulating cAMP production in HEK293 cells stably expressing the human V2 receptor.
Materials:
-
HEK293 cells stably expressing the human V2 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Cell Culture: Culture the V2R-expressing HEK293 cells according to standard protocols.
-
Cell Seeding: Seed the cells into a 96-well or 384-well assay plate at a predetermined optimal density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay: a. Remove the cell culture medium from the wells and wash with assay buffer. b. Add the diluted this compound to the wells. c. Incubate the plate at 37°C for 30 minutes. d. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: V1a Receptor Calcium Mobilization Assay
This protocol outlines a method to assess the off-target activity of this compound at the V1a receptor by measuring intracellular calcium mobilization in CHO-K1 cells stably expressing the human V1a receptor.
Materials:
-
CHO-K1 cells stably expressing the human V1a receptor
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
Positive control: Arginine Vasopressin (AVP)
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Culture and Plating: Culture and seed the V1aR-expressing CHO-K1 cells into a black, clear-bottom 96-well plate and incubate overnight.
-
Dye Loading: a. Remove the culture medium and wash the cells with assay buffer. b. Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically for 1 hour at 37°C). c. Wash the cells to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound and AVP in assay buffer.
-
Measurement: a. Place the plate in the fluorescent plate reader and record a baseline fluorescence reading. b. Inject the diluted compounds into the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Caption: V2 Receptor Signaling Pathway.
Caption: Potential V1a Receptor Off-Target Pathway.
Caption: Experimental Workflow for Selectivity Screening.
References
- 1. [PDF] Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides | Semantic Scholar [semanticscholar.org]
- 2. Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US12410211B2 - V1A receptor partial agonist and method of use - Google Patents [patents.google.com]
Velmupressin Acetate Dose-Response Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the dose-response analysis and interpretation of velmupressin acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective synthetic peptide agonist for the vasopressin V2 receptor (V2R).[1][2][3][4] Its primary mechanism of action is to bind to and activate the V2R, a G protein-coupled receptor (GPCR). This activation stimulates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase.[5] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), which acts as a second messenger to initiate downstream signaling cascades.[5]
Q2: What are the expected potency values for this compound?
This compound exhibits high potency for the V2 receptor. The half-maximal effective concentration (EC50) values are typically in the low nanomolar to picomolar range.
| Receptor | Species | EC50 (nM) |
| V2 Receptor (V2R) | Human (hV2R) | 0.07[1][2][3][4] |
| V2 Receptor (V2R) | Rat (rV2R) | 0.02[1][2][3][4] |
Q3: How selective is this compound for the V2 receptor over other vasopressin receptor subtypes?
Q4: What are the downstream signaling pathways activated by this compound?
As a V2R agonist, this compound primarily activates the Gs-cAMP signaling pathway. The binding of this compound to the V2R triggers a conformational change in the receptor, leading to the activation of the Gs protein. The activated Gs alpha subunit stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological effects mediated by the V2 receptor.
Experimental Protocols
Protocol 1: In Vitro cAMP Functional Assay for this compound
This protocol outlines a cell-based assay to determine the potency (EC50) of this compound by measuring cAMP production in cells expressing the V2 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human or rat V2 receptor.
-
Cell culture medium (e.g., DMEM or Ham's F-12) with supplements.
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA).
-
This compound stock solution (in an appropriate solvent, e.g., water or DMSO).
-
Reference V2R agonist (e.g., Arginine Vasopressin or Desmopressin).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based).
-
White, opaque 96- or 384-well microplates.
-
Plate reader compatible with the chosen detection method.
Workflow Diagram:
Procedure:
-
Cell Plating: Seed V2R-expressing cells into white, opaque microplates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Typically, an 8- to 12-point dilution series is recommended to generate a complete dose-response curve.
-
Assay: a. Aspirate the culture medium from the cells and wash with assay buffer. b. Add assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C. c. Add the serially diluted this compound or reference agonist to the respective wells. d. Incubate the plate at 37°C for a predetermined optimal time (e.g., 30-60 minutes) to allow for cAMP accumulation.
-
Detection: a. Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: a. Plot the response (e.g., fluorescence or luminescence signal) against the logarithm of the this compound concentration. b. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.[7]
Troubleshooting Guides
Issue 1: No or Low Signal in cAMP Assay
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Verify the integrity and concentration of the this compound stock solution. Prepare a fresh dilution series. |
| Low Receptor Expression | Confirm the expression and functionality of the V2 receptor in the cell line using a known potent agonist like AVP or dDAVP. |
| Suboptimal Cell Density | Optimize the cell seeding density. Too few cells will produce an insufficient signal, while too many can lead to desensitization or other artifacts. |
| Inefficient PDE Inhibition | Ensure the PDE inhibitor is fresh and used at an effective concentration. Test different concentrations of the PDE inhibitor. |
| Incorrect Incubation Time | Optimize the agonist stimulation time. A time-course experiment can determine the point of maximal cAMP accumulation. |
| Assay Kit/Reagent Issues | Check the expiration dates and storage conditions of the cAMP detection kit reagents. Run the kit's positive controls to ensure it is functioning correctly. |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure homogenous cell suspension before seeding. Use a multichannel pipette for consistent cell distribution. |
| Pipetting Errors | Calibrate and use appropriate pipettes for small volumes. Be consistent with pipetting technique. |
| Edge Effects | Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment and minimize evaporation. |
| Cell Clumping | Ensure a single-cell suspension before plating. |
Issue 3: Non-Sigmoidal or Poorly Fitted Dose-Response Curve
| Possible Cause | Troubleshooting Step |
| Inappropriate Concentration Range | Widen the range of this compound concentrations to ensure the top and bottom plateaus of the curve are well-defined.[8] |
| Compound Solubility Issues | Ensure this compound is fully dissolved in the assay buffer. The presence of precipitates can affect the actual concentration in the wells. |
| Receptor Desensitization | High concentrations of a potent agonist can lead to receptor desensitization and a "bell-shaped" dose-response curve. Reduce the incubation time or use a lower cell density. |
| Incorrect Data Normalization | Ensure data is correctly normalized to the baseline (no agonist) and the maximal response of a full agonist. |
| Asymmetrical Curve | The standard four-parameter logistic model assumes a symmetrical curve. If the curve is asymmetrical, consider using a five-parameter model for fitting.[8] |
Logical Troubleshooting Flow for a Failed Experiment:
This technical support guide provides a foundational understanding of this compound and practical guidance for its in vitro characterization. For more specific inquiries or advanced troubleshooting, consulting detailed pharmacological literature and assay manufacturer's guidelines is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmain.com [pharmain.com]
- 6. Vasopressin V1a and V1b receptors: from molecules to physiological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 8. graphpad.com [graphpad.com]
Technical Support Center: Addressing Tachyphylaxis with Peptidic V2 Receptor Agonists
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with peptidic V2 receptor agonists like desmopressin. The focus is on understanding and mitigating tachyphylaxis, the rapid decrease in receptor response upon repeated stimulation.
I. Frequently Asked Questions (FAQs)
Q1: What is V2 receptor tachyphylaxis and what are its underlying molecular mechanisms?
A1: Tachyphylaxis is a form of rapid, short-term desensitization where the response to a V2 receptor agonist diminishes with continuous or repeated exposure. This is a protective mechanism to prevent overstimulation of cells.[1][2] The primary molecular events are:
-
Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) are recruited to the activated V2 receptor.[2][3] GRKs phosphorylate serine and threonine residues on the receptor's intracellular domains.[3][4]
-
β-Arrestin Recruitment: The phosphorylated receptor has a high affinity for β-arrestin proteins (arrestin-2 and arrestin-3).[5][6]
-
G Protein Uncoupling: The binding of β-arrestin sterically hinders the V2 receptor from coupling to its cognate Gs protein, which blocks the downstream signaling cascade (adenylyl cyclase activation and cAMP production).[3][5][7] This is the core of the desensitization process.
-
Receptor Internalization: β-arrestin acts as an adaptor protein, linking the V2 receptor to components of the endocytic machinery, such as clathrin and AP2.[8][9] This leads to the removal of receptors from the cell surface into endosomes, a process known as internalization or sequestration.[9][10][11]
These events occur within minutes and are reversible. Once the agonist is removed, receptors can be dephosphorylated by phosphatases (like PP2A) within endosomes and recycled back to the plasma membrane, restoring sensitivity.[7]
Figure 1: V2R activation and subsequent desensitization pathway.
Q2: My cellular assay shows a diminishing cAMP response after repeated stimulation with a V2 agonist. How can I experimentally confirm tachyphylaxis?
A2: A diminishing cAMP response is a classic sign of tachyphylaxis. To confirm this, you should perform a time-course desensitization experiment. The workflow involves stimulating cells with the agonist for varying periods, washing the agonist out, and then re-stimulating to measure the subsequent response.
Experimental Workflow:
-
Baseline Stimulation: Stimulate a set of naive cells (never exposed to the agonist) with a fixed concentration (e.g., EC80) of your V2 agonist and measure the cAMP response. This is your 100% response level.
-
Pre-stimulation (Desensitization): Stimulate parallel sets of cells with the same agonist concentration for different durations (e.g., 5, 15, 30, 60 minutes).
-
Washout: Thoroughly wash all cell sets with fresh, serum-free media to remove the agonist.
-
Recovery (Optional): Allow some sets to recover in agonist-free media for a defined period (e.g., 30-60 minutes) to test for resensitization.
-
Re-stimulation: Acutely re-stimulate all pre-treated (and recovered) cell sets with the initial EC80 agonist concentration for a short period (e.g., 5-10 minutes).
-
Measure and Compare: Measure the cAMP levels in all samples. Tachyphylaxis is confirmed if the cAMP response in the pre-stimulated cells is significantly lower than the baseline response and if the magnitude of this reduction correlates with the duration of pre-stimulation.
Figure 2: Experimental workflow to confirm V2R tachyphylaxis.
Q3: How can I distinguish between short-term receptor desensitization and long-term receptor downregulation?
A3: Desensitization and downregulation are both forms of attenuation but operate on different timescales and have different underlying mechanisms.[1] Desensitization is rapid, reversible, and involves G protein uncoupling and internalization without changing the total number of receptors in the cell.[1][2] Downregulation is a slower process, occurring over hours to days, that results in a decrease in the total number of cellular receptors, often through lysosomal degradation or reduced mRNA synthesis.[1][12]
| Feature | Desensitization (Tachyphylaxis) | Downregulation |
| Onset Time | Minutes | Hours to Days |
| Primary Mechanism | Receptor phosphorylation, β-arrestin binding, G protein uncoupling, internalization.[1][2] | Decreased receptor synthesis, increased receptor degradation in lysosomes.[1][2] |
| Reversibility | Rapidly reversible upon agonist removal (resensitization).[7] | Slowly reversible; requires new receptor synthesis. |
| Total Receptor Number | Unchanged | Decreased |
| Experimental Test | Short agonist pre-exposure (e.g., 30 min) followed by washout and re-stimulation. | Long agonist exposure (e.g., 12-24 hours) followed by washout and radioligand binding or Western blot to quantify total receptor protein. |
Q4: What are the primary strategies to mitigate or reverse V2 receptor tachyphylaxis in experimental settings?
A4: Mitigating tachyphylaxis is crucial for maintaining consistent results. Key strategies involve controlling agonist exposure and allowing the cellular machinery to reset.
-
Intermittent Dosing: Instead of continuous exposure, apply the agonist in pulses. This allows time for receptor dephosphorylation and recycling back to the cell surface between stimulations.
-
Sufficient Washout/Recovery Periods: Ensure complete removal of the agonist and provide an adequate recovery period (typically 30-90 minutes in vitro) before subsequent experiments to allow for receptor resensitization.
-
Use Minimal Effective Concentration: Use the lowest agonist concentration that achieves the desired biological effect (e.g., EC50 or lower) to minimize the rate and extent of desensitization. High agonist concentrations accelerate GRK-mediated phosphorylation and internalization.
-
Investigate Biased Agonists (Advanced): Explore agonists that are "biased" away from β-arrestin recruitment. These compounds are designed to activate the G protein pathway while minimally engaging the desensitization machinery.
Figure 3: Logic diagram of strategies to mitigate tachyphylaxis.
II. Troubleshooting Guides
Problem: High variability in agonist potency (EC50) across repeated experiments.
-
Possible Cause: Inconsistent onset of tachyphylaxis. If washout periods between experiments are insufficient or if cells are pre-exposed to low levels of agonist (e.g., from residual media), the receptor population may be partially desensitized at the start of a subsequent experiment, leading to a rightward shift in the dose-response curve (higher EC50).
-
Troubleshooting Steps:
-
Standardize Washout Protocol: Implement a strict and consistent washout protocol. Wash cells at least three times with a generous volume of warm, serum-free medium before adding the agonist.
-
Implement a Recovery Period: After the final wash, incubate the cells in fresh, agonist-free medium for at least 60 minutes at 37°C before starting the next stimulation. This allows internalized receptors to recycle.
-
Use Fresh Agonist Dilutions: Prepare fresh serial dilutions of your peptidic agonist for each experiment. Peptides can adsorb to plasticware, leading to inaccurate concentrations over time.
-
Run a Control: In each plate, include a "maximum desensitization" control where cells are pre-incubated with a saturating concentration of the agonist for 30-60 minutes before the experiment. This will define the maximum expected EC50 shift and serve as a benchmark for assay consistency.
-
Problem: Downstream functional response (e.g., Aquaporin-2 translocation) is diminished, but the cAMP response appears normal.
-
Possible Cause: Desensitization can occur at multiple points in a signaling cascade. While the V2R-cAMP axis may seem intact, downstream signaling nodes could be desensitized. This is a form of heterologous desensitization, where signaling from another receptor system may have caused phosphorylation and inactivation of a protein downstream of PKA.
-
Troubleshooting Steps:
-
Verify PKA Activity: Use a specific PKA activator like Forskolin (which directly activates adenylyl cyclase, bypassing the V2R) or a cell-permeable cAMP analog (e.g., 8-Br-cAMP). If these agents still fail to elicit the AQP2 translocation response, the block is downstream of cAMP production and PKA activation.
-
Check for Phosphatase Inhibition: Ensure your assay buffer does not contain inhibitors of protein phosphatases, which are crucial for dephosphorylating signaling proteins and resetting the pathway.
-
Review Cell Culture Conditions: Components in serum or other media additives can activate other GPCRs, leading to heterologous desensitization. Consider serum-starving cells for several hours before the experiment to reduce basal signaling activity.
-
III. Key Experimental Protocols
Protocol 1: Whole-Cell cAMP Accumulation Assay (HTRF-based)
This protocol is designed to quantify V2 receptor-mediated cAMP production in response to an agonist.
Materials:
-
HEK293 cells stably expressing the human V2 receptor.
-
Cell culture medium (DMEM, 10% FBS, 1% Pen/Strep).
-
Assay Buffer: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor).
-
Peptidic V2 agonist (e.g., Desmopressin).
-
HTRF cAMP detection kit (e.g., from Cisbio).
-
White, low-volume 384-well plates.
Procedure:
-
Cell Plating: Seed HEK293-V2R cells into a 384-well plate at a density of 2,500-5,000 cells/well. Incubate for 24 hours.
-
Agonist Preparation: Prepare serial dilutions of the V2 agonist in Assay Buffer.
-
Cell Stimulation:
-
Aspirate the culture medium from the cells.
-
Add 10 µL of Assay Buffer to each well.
-
Add 10 µL of the agonist serial dilutions to the appropriate wells.
-
Incubate at 37°C for 30 minutes.[13]
-
-
Cell Lysis & Detection:
-
Add 10 µL of the HTRF kit's cAMP-d2 conjugate (acceptor) diluted in lysis buffer to each well.
-
Add 10 µL of the HTRF kit's anti-cAMP-cryptate antibody (donor) diluted in lysis buffer to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm). Calculate the 665/620 ratio and determine cAMP concentrations based on a standard curve.
Protocol 2: V2 Receptor Internalization via Immunofluorescence Microscopy
This protocol visualizes the translocation of V2 receptors from the plasma membrane to intracellular compartments.
Materials:
-
CHO or HEK293 cells stably expressing an epitope-tagged (e.g., HA or FLAG) V2 receptor.
-
Glass coverslips in a 24-well plate.
-
V2 Agonist (e.g., 1 µM Desmopressin).
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Blocking/Permeabilization Buffer: PBS with 5% Normal Goat Serum and 0.1% Triton X-100.
-
Primary Antibody: Mouse anti-FLAG or anti-HA antibody.
-
Secondary Antibody: Goat anti-Mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Nuclear Stain: DAPI.
-
Mounting Medium.
Procedure:
-
Cell Culture: Seed cells onto glass coverslips and grow to ~70% confluency.
-
Stimulation:
-
Treat one set of coverslips with vehicle (control) and another with 1 µM V2 agonist.
-
Incubate at 37°C for 30 minutes.
-
-
Fixation:
-
Quickly wash cells 3x with ice-cold PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash 3x with PBS.
-
-
Immunostaining:
-
Incubate with Blocking/Permeabilization Buffer for 1 hour.
-
Incubate with the primary anti-epitope tag antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash 3x with PBS.
-
Incubate with the fluorescent secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash 3x with PBS.
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides. Image using a confocal or fluorescence microscope. In control cells, fluorescence should be primarily at the cell membrane. In agonist-treated cells, fluorescence will appear in punctate structures within the cytoplasm, indicating receptor internalization into endosomes.[10]
References
- 1. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: GPCR Desensitization [jove.com]
- 3. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. pnas.org [pnas.org]
- 7. G-Protein Coupled Receptor Resensitization – Appreciating the Balancing Act of Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterodimerization of V1a and V2 vasopressin receptors determines the interaction with β-arrestin and their trafficking patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-arrestins and G Protein-Coupled Receptor Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agonist and antagonist-dependent internalization of the human vasopressin V2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β-arrestins in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Structural insights into antagonist recognition by the vasopressin V2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Velmupressin Acetate Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Velmupressin acetate in animal models. The information is designed to address specific challenges that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective synthetic peptide agonist for the vasopressin V2 receptor (V2R).[1][2] Its mechanism of action involves binding to V2 receptors, which are primarily located in the basolateral membranes of the collecting duct cells in the kidney.[3][4][5] This binding activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP).[3][4] Elevated cAMP levels stimulate protein kinase A (PKA), which in turn promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells.[4][5] This increases water reabsorption from the urine back into the bloodstream, resulting in an antidiuretic effect.[4][5]
Q2: How should I prepare this compound for in vivo administration?
Q3: What are the recommended routes of administration for this compound in animal models?
A3: The most common routes for peptide administration in rodent models are intravenous (IV) and subcutaneous (SC) injections.[10]
-
Intravenous (IV) injection: Typically administered via the lateral tail vein in mice and rats, this route ensures rapid and complete bioavailability.[10][11][12]
-
Subcutaneous (SC) injection: Usually administered into the loose skin over the scruff of the neck, this route can provide a more sustained release profile compared to IV injection.[10][13][14][15]
The choice of administration route will depend on the specific aims of your experiment, such as the desired onset and duration of action.
Q4: How should I store this compound solutions?
A4: Lyophilized this compound should be stored at -20°C.[6] Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[6] Aqueous solutions of peptides should be stored frozen, and for long-term stability, lyophilizing the aliquots is an option.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation or cloudiness in the reconstituted solution. | Poor solubility: The peptide may not be fully dissolved in the chosen vehicle. Aggregation: The peptide may be forming aggregates due to improper handling or formulation. | Optimize the vehicle: Try a different solvent or adjust the pH. For some peptides, small amounts of organic solvents like DMSO or acids like acetic acid can aid dissolution, but their compatibility with in vivo studies must be considered.[8][16] Incorporate excipients: Add solubilizing agents or surfactants (e.g., polysorbates) to the formulation.[10] Gentle mixing: Avoid vigorous shaking or vortexing, which can promote aggregation. Gently swirl or pipette to dissolve.[10] |
| Inconsistent or unexpected experimental results. | Peptide degradation: The peptide may have degraded due to improper storage, handling, or instability in the formulation. Inaccurate dosing: Issues with reconstitution, dilution, or injection technique can lead to incorrect dosing. | Verify peptide stability: Use fresh aliquots for each experiment and avoid repeated freeze-thaw cycles.[6] If possible, perform analytical tests (e.g., HPLC) to confirm the integrity of the peptide. Review preparation and administration protocols: Ensure accurate calculations for reconstitution and dosing. Verify the injection technique to ensure the full dose is administered correctly. For IV injections, ensure the needle is properly placed in the vein.[10][11] |
| Adverse reactions in animal models (e.g., skin irritation at the injection site). | Non-isotonic or non-physiological pH of the formulation: The injection vehicle may be causing local tissue irritation. High concentration of the peptide: A highly concentrated solution can sometimes cause local reactions. | Adjust the formulation: Ensure the vehicle is isotonic and buffered to a physiological pH (around 7.4).[10] Dilute the peptide: If possible, lower the concentration of the peptide solution and increase the injection volume (within recommended limits) to reduce local irritation.[14] |
| Difficulty with intravenous tail vein injections. | Vasoconstriction of the tail veins: This can make it difficult to visualize and access the veins. Improper restraint or technique: Incorrect handling of the animal or needle insertion can lead to failed injections. | Induce vasodilation: Warm the animal's tail using a heat lamp or warm water to make the veins more prominent.[17] Proper restraint and technique: Use an appropriate restraint device. Insert the needle, bevel up, at a shallow angle into the lateral tail vein. A successful injection should have no resistance, and you may see the vein blanch.[11][12] |
Experimental Protocols
Reconstitution of Lyophilized this compound
-
Bring the vial of lyophilized this compound to room temperature.
-
Add the required volume of a sterile, appropriate solvent (e.g., sterile water for injection, 0.9% sterile saline).
-
Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.
-
Visually inspect the solution for any particulate matter.
-
If not for immediate use, create single-use aliquots and store them at -20°C or -80°C.
Subcutaneous (SC) Injection in Mice
-
Preparation:
-
Restraint:
-
Gently restrain the mouse by grasping the loose skin at the scruff of the neck.
-
-
Injection:
-
Create a "tent" of skin over the shoulders.
-
Insert the needle at the base of the tented skin, parallel to the spine.
-
Gently pull back on the plunger to ensure you have not entered a blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and gently massage the injection site to help disperse the solution.[10]
-
Intravenous (IV) Tail Vein Injection in Rats
-
Preparation:
-
Warm the rat's tail to induce vasodilation.
-
Place the rat in a suitable restrainer.
-
Draw the calculated dose of this compound solution into a sterile syringe (e.g., 1 mL) with a 27-30 gauge needle.[10]
-
-
Injection:
-
Identify one of the lateral tail veins.
-
Disinfect the injection site with an alcohol wipe.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the solution. There should be minimal resistance. If a subcutaneous bleb forms, the needle is not in the vein.[10]
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Data Presentation
Table 1: Recommended Injection Parameters for Rodent Models
| Parameter | Mouse | Rat |
| Subcutaneous (SC) Injection Volume | Up to 10 mL/kg | Up to 5 mL/kg |
| Intravenous (IV) Injection Volume (Bolus) | Up to 5 mL/kg | Up to 5 mL/kg |
| SC Needle Gauge | 25-27 G | 23-25 G |
| IV Needle Gauge | 27-30 G | 25-27 G |
Data compiled from general guidelines for peptide administration in animal models.[10][12][14]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Frontiers | V2 vasopressin receptor mutations: future personalized therapy based on individual molecular biology [frontiersin.org]
- 4. The Role of Vasopressin V2 Receptor in Drug-Induced Hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. empower-peptides.com [empower-peptides.com]
- 7. mei-pept.com [mei-pept.com]
- 8. apexbt.com [apexbt.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. research.vt.edu [research.vt.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. urmc.rochester.edu [urmc.rochester.edu]
- 14. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.uky.edu [research.uky.edu]
Cell culture contamination issues in Velmupressin acetate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues that may arise during experiments with Velmupressin acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective peptidic agonist for the vasopressin V2 receptor (V2R).[1] Its primary mechanism of action involves binding to V2 receptors, which are predominantly found in the renal collecting ducts.[2] This binding activates a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of these cells, increasing water reabsorption by the kidneys.[2][3]
Q2: Can this compound itself be a source of cell culture contamination?
While this compound is a synthetic peptide and should be sterile upon receipt, any non-living contaminant would be classified as a chemical contaminant.[4] It is crucial to always use laboratory-grade water and reagents when preparing solutions of this compound to avoid introducing chemical or microbial contaminants.[4] If you suspect the compound itself is contaminated, it is best to use a fresh vial from a trusted supplier.
Q3: My cells treated with this compound are showing unexpected results. Could this be due to contamination?
Yes, unexpected results can be a sign of underlying contamination. Contaminants can alter cell physiology, metabolism, and growth, leading to unreliable experimental data.[5][6] Mycoplasma, in particular, is a common contaminant that can be difficult to detect visually but can have significant effects on your research.[6][7]
Q4: How often should I test my cell cultures for mycoplasma when conducting experiments with this compound?
It is recommended to test your cell cultures for mycoplasma every 1 to 2 months as a routine practice.[7][8] Regular testing is crucial, especially when using antibiotics, as they can mask underlying mycoplasma contamination.[7]
Troubleshooting Guides
Issue 1: Sudden Turbidity and pH Change in Culture Medium
Symptoms:
-
The culture medium appears cloudy or turbid.[9]
-
A rapid change in the color of the pH indicator (e.g., phenol red) in the medium, often turning yellow, indicating acidification.[9][10]
-
A thin film may be visible on the surface of the culture vessel.[6]
Possible Cause: This is a classic sign of bacterial contamination .[6][11] Bacteria proliferate rapidly in nutrient-rich culture media.
Immediate Actions & Solutions:
-
Isolate and Discard: Immediately isolate the contaminated flask or plate to prevent cross-contamination. It is generally recommended to discard the contaminated culture.[10]
-
Decontaminate: Thoroughly decontaminate the biosafety cabinet and incubator.[10]
-
Review Aseptic Technique: Re-evaluate your laboratory's aseptic techniques. Ensure all personnel are following strict protocols.[12][13]
Issue 2: Fuzzy Growth or Floating Clumps in the Culture
Symptoms:
-
Visible filamentous structures, which may appear white, yellow, or black.[14]
-
The medium may or may not be turbid in the early stages.[10]
-
Under a microscope, you may observe thread-like hyphae or budding, ovoid particles.[15]
Possible Cause: This indicates fungal (mold or yeast) contamination .[14][15] Fungal spores are common in the environment and can easily enter cultures through airborne transmission.[8]
Immediate Actions & Solutions:
-
Discard Contaminated Cultures: The best practice is to immediately discard any cultures showing signs of fungal contamination.[10]
-
Thorough Cleaning: Clean the incubator and surrounding area with a potent disinfectant like benzalkonium chloride, followed by 70% ethanol.[10]
-
Check Reagents: If the problem persists, check your media, sera, and other reagents for contamination.
Issue 3: Altered Cell Growth and Morphology Without Visible Contamination
Symptoms:
-
A noticeable change in cell growth rate (either slower or faster).[11]
-
Changes in cellular morphology.
-
No visible turbidity or pH shift in the medium.[6]
Possible Cause: This is a strong indicator of mycoplasma contamination .[6][7] Mycoplasma are very small bacteria that lack a cell wall, making them resistant to many common antibiotics and invisible to the naked eye.[6][7]
Immediate Actions & Solutions:
-
Quarantine: Quarantine the suspected cell line and any other cultures it may have come into contact with.[8]
-
Detect: Use a reliable mycoplasma detection method such as PCR, DNA staining (DAPI or Hoechst), or an ELISA-based kit.[7][16] PCR is a highly sensitive and rapid method.[16]
-
Eliminate or Discard: If positive, the most reliable solution is to discard the contaminated cell line and start with a fresh, certified mycoplasma-free stock.[17] If the cell line is irreplaceable, specific anti-mycoplasma agents can be used, but their success is not guaranteed.[17][18]
Data Presentation
Table 1: Common Microbial Contaminants and Their Characteristics
| Contaminant | Key Visual Indicators | Typical Effect on pH (with Phenol Red) | Microscopic Appearance |
| Bacteria | Turbid medium, surface film[6][9] | Rapid drop (yellow)[9][10] | Small, motile rod or cocci shapes[15] |
| Yeast | Slight turbidity, may form clumps[10] | Stable or slight drop[10] | Ovoid, budding particles[15] |
| Mold | Filamentous growth, fuzzy clumps[14] | Stable or slight increase[6] | Long, filamentous hyphae[15] |
| Mycoplasma | No visible change[6][7] | No change[6] | Not visible with a standard light microscope[6] |
Experimental Protocols
Protocol 1: Basic Aseptic Technique for this compound Experiments
-
Prepare the Work Area: Before starting, decontaminate the biological safety cabinet (BSC) with 70% ethanol and allow it to dry.
-
Sterilize Equipment: Ensure all equipment entering the BSC, including pipette tip boxes, media bottles, and plates, are wiped down with 70% ethanol.
-
Personal Hygiene: Wear appropriate personal protective equipment (PPE), including a lab coat and gloves. Sanitize your gloved hands with 70% ethanol.[12][13]
-
Handling Reagents:
-
Avoid touching the neck of bottles or the inside of caps.
-
Use sterile, disposable pipettes for transferring liquids. Use a fresh pipette for each reagent.[12]
-
Do not leave bottles, flasks, or plates open for extended periods.
-
-
Post-Procedure: After completing your work, cap all containers, remove all items from the BSC, and decontaminate the work surface again.
Protocol 2: Mycoplasma Detection via PCR
This is a generalized protocol; always refer to the specific instructions of your chosen PCR detection kit.
-
Sample Preparation: Collect 1 mL of the supernatant from a cell culture that is 70-80% confluent.
-
DNA Extraction: Extract the DNA from the supernatant. Many commercial kits provide a simplified lysis procedure.
-
PCR Amplification:
-
Prepare the PCR master mix according to the kit's instructions. This typically includes a Taq polymerase, dNTPs, and primers specific to the 16S rRNA gene of common mycoplasma species.
-
Add a small volume of the extracted DNA to the master mix.
-
Include a positive and negative control in your PCR run.
-
-
Gel Electrophoresis: Run the PCR products on an agarose gel.
-
Analysis: Visualize the DNA bands under UV light. The presence of a band of the correct size in your sample lane indicates mycoplasma contamination.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway via the V2 receptor.
Experimental Workflow for Contamination Troubleshooting
Caption: A logical workflow for troubleshooting cell culture contamination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Desmopressin Acetate? [synapse.patsnap.com]
- 3. Physiology, Vasopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 5. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell contamination | Proteintech Group [ptglab.com]
- 7. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 8. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 9. goldbio.com [goldbio.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. cellculturecompany.com [cellculturecompany.com]
- 12. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 15. Contaminant Help - UNC Lineberger [unclineberger.org]
- 16. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. cellculturedish.com [cellculturedish.com]
Validation & Comparative
A Comparative Guide to Velmupressin Acetate and Desmopressin in V2R Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of velmupressin acetate and desmopressin, two synthetic agonists of the vasopressin V2 receptor (V2R). The information presented is based on available experimental data to assist researchers and drug development professionals in their evaluation of these compounds.
Introduction
Both this compound and desmopressin are peptidic analogs of the endogenous hormone arginine vasopressin (AVP). They are designed to selectively activate the V2R, a G protein-coupled receptor primarily expressed in the renal collecting ducts. Activation of the V2R initiates a signaling cascade that leads to water reabsorption in the kidneys, a key physiological process in maintaining fluid balance. Desmopressin has long been a standard therapeutic for conditions like central diabetes insipidus and nocturnal enuresis. This compound is a more recently developed V2R agonist, designed with specific pharmacokinetic and pharmacodynamic properties in mind.
V2R Signaling Pathway
Upon agonist binding, the V2R couples to the Gs alpha subunit of the heterotrimeric G protein. This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates Aquaporin-2 (AQP2) water channels. Phosphorylated AQP2 is translocated to the apical membrane of the collecting duct cells, increasing water permeability and reabsorption from the filtrate back into the bloodstream.
Comparative Performance Data
The following tables summarize the in vitro potency and selectivity of this compound and desmopressin at the human vasopressin and oxytocin receptors.
Table 1: In Vitro V2R Agonist Potency
| Compound | Receptor | EC50 (nM) |
| This compound | Human V2R | 0.07[1] |
| Rat V2R | 0.02[1] | |
| Desmopressin | Human V2R | 23.9[2][3] |
EC50 (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: In Vitro Receptor Selectivity Profile
| Compound | Human V1aR (EC50, nM) | Human V1bR (EC50, nM) | Human OTR (EC50, nM) |
| This compound | >1000[2] | >1000[2] | >1000[2] |
| Desmopressin | Not specified | 11.4[2][3] | Not specified |
Selectivity is determined by comparing the EC50 values for the target receptor (V2R) with those for other related receptors. A higher EC50 value indicates lower potency and thus higher selectivity for the target receptor.
Experimental Protocols
The data presented in this guide are derived from in vitro functional assays. Below are representative protocols for the key experiments used to characterize V2R agonists.
In Vitro cAMP Accumulation Assay for V2R Activation
This assay quantifies the production of intracellular cyclic AMP (cAMP) following receptor activation.
Experimental Workflow:
Detailed Methodology (based on the study by Wiśniewski et al., 2019): [2]
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human V2 receptor (hV2R) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Assay Conditions: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.
-
Compound Addition: Serial dilutions of the test compounds (this compound or desmopressin) are added to the wells.
-
Incubation: The plates are incubated for a specified time (e.g., 30 minutes) at 37°C to allow for agonist-induced cAMP production.
-
Detection: The intracellular cAMP levels are quantified using a commercially available detection kit, such as a homogeneous time-resolved fluorescence (HTRF) assay. The signal is read on a plate reader compatible with the detection technology.
-
Data Analysis: The raw data are converted to cAMP concentrations based on a standard curve. Dose-response curves are then generated by plotting the cAMP concentration against the log of the agonist concentration, and the EC50 values are calculated using a nonlinear regression model.
Summary of Findings
Based on the available in vitro data, this compound demonstrates significantly higher potency for the human V2 receptor compared to desmopressin, as indicated by its substantially lower EC50 value.[1][2] Furthermore, this compound exhibits a high degree of selectivity for the V2R over the V1a, V1b, and oxytocin receptors.[2] Desmopressin, while selective for the V2R, also shows activity at the V1bR.[2][3] The pharmacokinetic profile of this compound, as suggested by its characterization as a "short-acting" agonist, may differ from that of the longer-acting desmopressin, a factor that could be critical for specific therapeutic applications.[2]
This guide is intended to provide a comparative overview based on published data. Researchers are encouraged to consult the primary literature for more detailed information and to conduct their own experiments to validate these findings within their specific assay systems.
References
A Tale of Two Vasopressin Analogs: A Comparative Analysis of the Clinically Established Terlipressin and the Preclinical Candidate Velmupressin Acetate
For researchers, scientists, and drug development professionals, understanding the landscape of therapeutic peptides is crucial. This guide provides a detailed comparative analysis of two vasopressin receptor agonists: Terlipressin, a drug with established clinical use, and Velmupressin acetate, a potent and selective preclinical compound. While a direct comparison of clinical performance is not feasible due to their vastly different stages of development, this analysis will illuminate their distinct pharmacological profiles and potential therapeutic applications.
Terlipressin, a synthetic analogue of vasopressin, is a clinically approved medication for the treatment of hepatorenal syndrome (HRS) and variceal bleeding.[1][2] It acts as a prodrug, being converted in the body to its active metabolite, lysine-vasopressin.[2][3] In contrast, this compound is a potent, selective, and short-acting peptidic V2 receptor agonist that remains in the preclinical stage of development and is used for research purposes.[4][5][6]
Mechanism of Action: A Divergence in Receptor Selectivity
The primary difference in the mechanism of action between Terlipressin and this compound lies in their selectivity for vasopressin receptors. There are three main subtypes of vasopressin receptors: V1a, V1b, and V2, each mediating different physiological effects.[7]
Terlipressin exhibits a higher selectivity for the V1a receptor over the V2 receptor.[2] The activation of V1a receptors on vascular smooth muscle cells leads to vasoconstriction, which is the primary mechanism for its therapeutic effects in HRS and variceal bleeding.[8][9][10] By causing splanchnic vasoconstriction, Terlipressin reduces blood flow to the abdominal organs, thereby decreasing portal pressure and improving renal perfusion in patients with cirrhosis.[2][10][11]
This compound , on the other hand, is a highly potent and selective V2 receptor agonist .[4][5][6] The V2 receptor is primarily located in the renal collecting ducts and is responsible for the antidiuretic effects of vasopressin.[7][12] Activation of the V2 receptor stimulates the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, leading to increased water reabsorption.[13][14]
Signaling Pathways
The distinct receptor selectivity of Terlipressin and this compound results in the activation of different intracellular signaling pathways.
References
- 1. Frontiers | Terlipressin versus placebo or noradrenalin in the treatment of hepatorenal syndrome: a systematic review and meta-analysis [frontiersin.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Terlipressin | C52H74N16O15S2 | CID 72081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 8. scbt.com [scbt.com]
- 9. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Terlipressin and hepatorenal syndrome: What is important for nephrologists and hepatologists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vasopressin receptor 2 - Wikipedia [en.wikipedia.org]
- 13. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. V2 vasopressin receptor mutations: future personalized therapy based on individual molecular biology - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of Velmupressin Acetate for the V2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Velmupressin acetate's performance against other vasopressin receptor agonists, supported by experimental data. The focus is on validating its selectivity for the vasopressin V2 receptor, a critical aspect for therapeutic applications targeting renal water reabsorption without off-target cardiovascular effects.
Comparative Analysis of Receptor Agonist Potency and Selectivity
This compound has emerged as a potent and highly selective agonist for the vasopressin V2 receptor (V2R). To objectively assess its selectivity, its functional potency (EC50) at the human V2 receptor was compared with its activity at other related human receptors, namely the vasopressin V1a (V1aR), vasopressin V1b (V1bR), and oxytocin (OTR) receptors. The following table summarizes the in vitro potencies of this compound alongside other well-established vasopressin analogues: Arginine Vasopressin (AVP), the endogenous ligand, and Desmopressin (dDAVP), a widely used selective V2R agonist.
| Compound | hV2R EC50 (nM) | hV1aR EC50 (nM) | hV1bR EC50 (nM) | hOTR EC50 (nM) | V2R/V1aR Selectivity Ratio | V2R/V1bR Selectivity Ratio |
| This compound | 0.07 | >1000 | >1000 | >1000 | >14,285 | >14,285 |
| Desmopressin (dDAVP) | 0.23 | 230 | 11.4 | 120 | 1,000 | 49.6 |
| Arginine Vasopressin (AVP) | 2.22[1] | 1.13[1] | 0.90[1] | - | 0.5 | 0.4 |
Data for this compound and Desmopressin from Wiśniewski et al., 2019. A higher selectivity ratio indicates greater selectivity for the V2 receptor.
As the data illustrates, this compound demonstrates sub-nanomolar potency at the human V2 receptor with an EC50 of 0.07 nM.[2] Crucially, its activity at the V1a, V1b, and oxytocin receptors is negligible, with EC50 values exceeding 1000 nM. This results in a selectivity ratio for V2R over V1aR and V1bR of over 14,000-fold, highlighting its exceptional specificity.
In comparison, Desmopressin, a long-standing selective V2R agonist, also shows a preference for the V2 receptor, but with a lower selectivity margin, particularly over the V1b receptor. The endogenous hormone, Arginine Vasopressin, exhibits potent activity across V1a, V1b, and V2 receptors, underscoring its non-selective nature.
Experimental Methodologies
The determination of agonist potency and selectivity involves robust in vitro assays. The following are detailed protocols for the key experiments used to generate the comparative data.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the affinity of unlabeled ligands (e.g., this compound, Desmopressin, AVP) for the V1a, V1b, and V2 vasopressin receptors by their ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human V1a, V1b, or V2 receptors.
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Test compounds (unlabeled).
-
Non-specific binding control: A high concentration (e.g., 1 µM) of unlabeled AVP.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are thawed on ice and homogenized in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-AVP (typically at its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
V2 Receptor cAMP Functional Assay (HTRF)
This assay measures the ability of a compound to stimulate the V2 receptor, which is coupled to the Gs protein and leads to the production of cyclic AMP (cAMP).
Objective: To quantify the agonist-induced production of intracellular cAMP in cells expressing the human V2 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human V2 receptor.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Test compounds and a reference agonist (e.g., AVP).
-
HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection kit (e.g., from Cisbio or PerkinElmer), containing a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).
-
A microplate reader capable of HTRF detection.
Procedure:
-
Cell Plating: Seed the V2 receptor-expressing cells into a 384-well plate and incubate overnight.
-
Compound Addition: Remove the culture medium and add the assay buffer containing the phosphodiesterase inhibitor. Add serial dilutions of the test compounds or the reference agonist to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP antibody) directly to the wells. These reagents will lyse the cells and initiate the competitive immunoassay.
-
Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.
-
HTRF Reading: Measure the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.
-
Data Analysis: The ratio of the two fluorescence signals is inversely proportional to the amount of cAMP produced. Plot the HTRF ratio against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
Visualizing Pathways and Processes
To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: V2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Selectivity.
Caption: Receptor Selectivity Comparison.
Conclusion
The experimental data strongly support the classification of this compound as a highly potent and selective V2 receptor agonist. Its superior selectivity profile compared to existing agonists like Desmopressin suggests a lower potential for off-target effects mediated by V1a and V1b receptors, such as changes in blood pressure. This makes this compound a promising candidate for therapeutic interventions where targeted activation of the V2 receptor signaling pathway is desired. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of novel vasopressin receptor modulators.
References
Velmupressin Acetate: A Comparative Analysis of Vasopressin Receptor Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Velmupressin acetate's cross-reactivity with human vasopressin V1a, V1b, and V2 receptors. The information is supported by experimental data to offer an objective assessment of the product's selectivity profile.
This compound is a synthetic peptide analogue of vasopressin designed for potent and selective agonism at the vasopressin V2 receptor (V2R).[1][2] Its primary therapeutic aim is to leverage the antidiuretic effects mediated by V2R activation. Understanding its activity at other vasopressin receptor subtypes, namely the V1a (vascular) and V1b (pituitary) receptors, is crucial for a comprehensive pharmacological characterization and for anticipating potential off-target effects.
Comparative Analysis of Receptor Activation
Experimental data demonstrates that this compound is a highly potent and selective agonist for the human vasopressin V2 receptor. Its activity at the V1a and V1b receptors is significantly lower, indicating a favorable selectivity profile. The following table summarizes the functional potency of this compound at each of the human vasopressin receptor subtypes.
| Receptor Subtype | Parameter | This compound | Reference Compound (Arginine Vasopressin - AVP) |
| Human V2 Receptor (hV2R) | EC50 (nM) | 0.07[2] | ~1 |
| Human V1a Receptor (hV1aR) | EC50 (nM) | >1000 | ~1 |
| Human V1b Receptor (hV1bR) | EC50 (nM) | 110[2] | ~1 |
EC50: The half-maximal effective concentration, indicating the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value corresponds to higher potency.
The data clearly illustrates that this compound is substantially more potent at the hV2R compared to the hV1aR and hV1bR. The selectivity for the V2 receptor over the V1b receptor is over 1500-fold, and it is even more pronounced over the V1a receptor.
Signaling Pathways
The differential activation of vasopressin receptor subtypes by this compound can be understood through their distinct intracellular signaling pathways.
Caption: Signaling pathway of the Vasopressin V1a receptor.
Caption: Signaling pathway of the Vasopressin V1b receptor.
Caption: Signaling pathway of the Vasopressin V2 receptor.
Experimental Protocols
The functional activity of this compound at the different vasopressin receptors was determined using cell-based assays that measure the downstream second messengers specific to each receptor's signaling pathway.
V2 Receptor Functional Assay (cAMP Accumulation)
This assay quantifies the activation of the V2 receptor by measuring the intracellular accumulation of cyclic adenosine monophosphate (cAMP).
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human V2 receptor are cultured in appropriate media and seeded into multi-well plates.
-
Compound Incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Subsequently, cells are treated with increasing concentrations of this compound or a reference agonist.
-
cAMP Measurement: Following incubation, cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC50 value is determined from this curve.
V1a and V1b Receptor Functional Assay (Intracellular Calcium Mobilization)
This assay measures the activation of V1a and V1b receptors by detecting the transient increase in intracellular calcium concentration.
Methodology:
-
Cell Culture: HEK293 cells stably expressing either the recombinant human V1a or V1b receptor are cultured and seeded into black, clear-bottom multi-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits increased fluorescence intensity upon binding to calcium.
-
Compound Addition and Signal Detection: A baseline fluorescence reading is taken before the automated addition of increasing concentrations of this compound or a reference agonist. The change in fluorescence is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 value is calculated.
Caption: Generalized experimental workflow for assessing this compound activity.
References
Head-to-head comparison of Velmupressin acetate and dDAVP
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of V2 receptor agonists, Desmopressin (dDAVP) has long been the established standard for therapeutic applications ranging from central diabetes insipidus to certain bleeding disorders. However, the emergence of novel peptidic agonists, such as Velmupressin acetate, necessitates a thorough comparative evaluation to guide future research and clinical development. This guide provides a head-to-head comparison of this compound and dDAVP, focusing on their pharmacological profiles, supported by experimental data and detailed methodologies.
Executive Summary
This compound emerges as a highly potent and selective V2 receptor agonist with a significantly shorter duration of action compared to dDAVP. While both compounds effectively stimulate the V2 receptor, their distinct pharmacokinetic and pharmacodynamic profiles suggest different potential therapeutic applications. dDAVP remains a long-acting agent suitable for chronic conditions, whereas the short-acting nature of this compound may offer advantages in scenarios requiring more precise and transient antidiuretic or hemostatic effects.
Molecular and Pharmacological Profile
| Parameter | This compound | dDAVP (Desmopressin) |
| Chemical Structure | c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-d-Arg-NEt2 acetate[1] | 1-deamino-8-D-arginine vasopressin[2] |
| Primary Target | Vasopressin V2 Receptor (V2R) Agonist[1] | Vasopressin V2 Receptor (V2R) Agonist[3] |
| Potency (EC50) at hV2R | 0.07 nM[1] | 23.9 nM |
| Selectivity | Highly selective for V2R | High selectivity for V2R over V1aR (ratio of 2000-4000:1 for ADH:vasopressor action)[3] |
| Duration of Action | Short-acting | Long-acting (6 to 24 hours) |
In Vitro Performance: Receptor Activation
The primary mechanism of action for both this compound and dDAVP is the activation of the vasopressin V2 receptor, a Gs-protein-coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
Signaling Pathway
Caption: V2 receptor Gs signaling pathway activated by this compound and dDAVP.
Antidiuretic Effects: In Vivo Data
The antidiuretic effect of V2 receptor agonists is a key measure of their in vivo activity. This is typically assessed by measuring the reduction in urine output and the increase in urine osmolality in animal models of diabetes insipidus.
| Parameter | This compound | dDAVP |
| Animal Model | Data not available in searched documents | Brattleboro rat (a model of hereditary central diabetes insipidus) |
| Effect on Urine Volume | Expected to decrease urine volume | Dose-dependent decrease in urine output |
| Effect on Urine Osmolality | Expected to increase urine osmolality | Dose-dependent increase in urine osmolality[4] |
| Duration of Antidiuretic Effect | Reported to be short-acting | Prolonged, lasting 6-24 hours depending on dose and administration route |
Hemostatic Effects: Impact on vWF and Factor VIII
A critical function of V2 receptor agonism is the release of von Willebrand factor (vWF) and Factor VIII from endothelial storage sites (Weibel-Palade bodies), which is crucial for the treatment of certain bleeding disorders.[5]
| Parameter | This compound | dDAVP |
| Effect on vWF Release | Data not available in searched documents | Induces a rapid and significant increase in plasma vWF levels[6] |
| Effect on Factor VIII Release | Data not available in searched documents | Induces a two- to six-fold increase in plasma Factor VIII levels[7] |
| Peak Effect on Clotting Factors | Data not available in searched documents | 30-60 minutes after intravenous injection[6] |
| Clinical Use in Bleeding Disorders | Not established | Used for mild hemophilia A and von Willebrand's disease[7][8] |
Experimental Protocols
Radioligand Binding Assay for V2 Receptor
This protocol is used to determine the binding affinity (Ki) of a compound for the V2 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human V2 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.[9][10]
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled V2 receptor ligand (e.g., [3H]-Arginine Vasopressin) and varying concentrations of the unlabeled test compound (this compound or dDAVP).[9][10]
-
Incubation: The mixture is incubated to allow competitive binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate the production of intracellular cAMP, a second messenger in the V2 receptor signaling pathway.
Caption: General workflow for a cAMP functional assay.
Methodology:
-
Cell Culture: Cells expressing the V2 receptor are cultured in a suitable medium and seeded into a multi-well plate.[11][12]
-
PDE Inhibition: The cells are pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.[11]
-
Agonist Stimulation: The cells are then stimulated with different concentrations of the test compound.[11]
-
cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based kits).[11][13]
-
Data Analysis: A dose-response curve is plotted to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.[13]
Measurement of Factor VIII and vWF
This protocol outlines the general steps for measuring the plasma levels of Factor VIII and vWF following the administration of a V2 receptor agonist.
Methodology:
-
Sample Collection: Blood samples are collected from subjects (human or animal) at baseline and at various time points after the administration of the test compound. The blood is collected in tubes containing an anticoagulant (e.g., sodium citrate).[14]
-
Plasma Preparation: Platelet-poor plasma is prepared by centrifugation of the blood samples.[14]
-
Factor VIII Activity Assay: Factor VIII coagulant activity is typically measured using a one-stage clotting assay based on the activated partial thromboplastin time (aPTT). In this assay, the ability of the patient's plasma to correct the clotting time of Factor VIII-deficient plasma is measured. Chromogenic assays are also available.[15]
-
vWF Antigen Assay: The concentration of vWF in the plasma is measured using an enzyme-linked immunosorbent assay (ELISA) or a latex immunoassay (LIA).[16]
-
Data Analysis: The changes in Factor VIII and vWF levels from baseline are calculated for each time point to determine the magnitude and duration of the response.
Conclusion
This compound represents a promising novel V2 receptor agonist with high potency and a short duration of action. Its distinct pharmacological profile compared to the long-acting dDAVP suggests that it could fill a niche for indications where a more controlled and transient V2 receptor stimulation is desired. Further head-to-head comparative studies, particularly focusing on the in vivo antidiuretic and hemostatic effects, are warranted to fully elucidate the therapeutic potential of this compound and to define its optimal clinical applications. The experimental protocols provided in this guide offer a framework for conducting such comparative evaluations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel desmopressin analogue [V4Q5]dDAVP inhibits angiogenesis, tumour growth and metastases in vasopressin type 2 receptor-expressing breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. litfl.com [litfl.com]
- 4. scite.ai [scite.ai]
- 5. Cellular mechanisms of the hemostatic effects of desmopressin (DDAVP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www1.wfh.org [www1.wfh.org]
- 7. Desmopressin (DDAVP) and hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical efficacy of desmopressin acetate for hemostatic control in patients with primary platelet disorders undergoing surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. GloSensor™ cAMP Assay Protocol [promega.ca]
- 13. researchgate.net [researchgate.net]
- 14. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. www1.wfh.org [www1.wfh.org]
Benchmarking Velmupressin Acetate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of Velmupressin acetate against existing research compounds, offering a clear comparison of their performance with supporting experimental data.
This compound has emerged as a potent and selective short-acting peptide agonist for the vasopressin V2 receptor (V2R).[1] Its high affinity and selectivity for V2R suggest its potential utility in therapeutic areas where targeted V2R activation is desired, such as in conditions requiring antidiuretic effects without the significant vasoconstrictive effects associated with V1a receptor agonism. This guide compares this compound with three other key research compounds that modulate the vasopressin system: Desmopressin, Terlipressin, and Selepressin.
Comparative Analysis of Receptor Potency and Selectivity
The following tables summarize the in vitro potency and receptor selectivity of this compound and the comparator compounds. It is important to note that the data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions.
| Compound | Target Receptor(s) | Potency (EC50/Ki, nM) | Species | Assay Type | Reference |
| This compound | V2R | EC50: 0.07 | Human | Functional Assay | [1] |
| EC50: 0.02 | Rat | Functional Assay | [1] | ||
| Desmopressin | V2R | Ki: 65.9 | Human | Binding Assay | |
| V1bR | Ki: 5.84 | Human | Binding Assay | ||
| V2R | EC50: 23.9 | Human | Functional Assay | ||
| V1bR | EC50: 11.4 | Human | Functional Assay | ||
| Terlipressin | V1aR, V1bR, V2R | - | Human | - | [2][3][4][5] |
| (Prodrug for Lypressin) | [4][5][6] | ||||
| Selepressin | V1aR | - | Human | - | [7][8] |
Table 1: In Vitro Potency and Selectivity Profile. This table highlights the primary receptor targets and the reported potency of each compound. This compound demonstrates high potency for the V2 receptor. Desmopressin is a well-established V2 receptor agonist with some activity at the V1b receptor. Terlipressin is a non-selective agonist, while Selepressin is a selective V1a receptor agonist.[2][7]
In Vivo Effects and Clinical Observations
| Compound | Primary In Vivo Effect | Key Findings | Reference |
| This compound | Antidiuretic (presumed) | No specific in vivo data found in the search results. Based on its potent V2R agonism, it is expected to have strong antidiuretic effects. | |
| Desmopressin | Antidiuretic | Strong and prolonged antidiuretic effect with minimal pressor activity. Used clinically for diabetes insipidus. | [9][10] |
| Terlipressin | Vasoconstriction, Antidiuretic | Increases mean arterial pressure, reduces portal hypertension. Used in hepatorenal syndrome and variceal bleeding. | [3][4] |
| Selepressin | Vasoconstriction | Effective in restoring hemodynamic stability in septic shock models and clinical trials, with potential for reduced fluid requirements. | [8][11] |
Table 2: Summary of In Vivo Effects. This table outlines the primary physiological effects observed for each compound in preclinical and clinical settings.
Signaling Pathways and Experimental Workflows
The activation of different vasopressin receptor subtypes triggers distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting experimental data and predicting the physiological effects of selective agonists.
Figure 1: V2 Receptor Signaling Pathway. Activation of the V2 receptor by agonists like this compound and Desmopressin leads to increased water reabsorption in the kidneys.
Figure 2: V1a Receptor Signaling Pathway. Activation of the V1a receptor by agonists such as Selepressin and Terlipressin results in vasoconstriction.
A standardized workflow is essential for the consistent and reliable characterization of novel compounds targeting vasopressin receptors.
Figure 3: Experimental Workflow. A typical workflow for characterizing the pharmacological profile of a vasopressin receptor agonist.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug discovery. The following sections detail the methodologies for the key in vitro assays used to characterize vasopressin receptor agonists.
Radioligand Binding Assay (for determining Binding Affinity, Ki)
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human V1a, V1b, or V2 vasopressin receptor.
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Binding Reaction:
-
In a 96-well plate, add cell membranes (10-50 µg protein/well).
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound).
-
For non-specific binding determination, add a high concentration of unlabeled vasopressin.
-
Incubate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Accumulation Assay (for V2 Receptor Functional Activity, EC50)
This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP) following V2 receptor activation.
-
Cell Lines: CHO or HEK293 cells stably expressing the human V2 vasopressin receptor.
-
Assay Procedure:
-
Seed cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Replace the culture medium with assay buffer (e.g., HBSS or serum-free medium) containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Incubate for 15-30 minutes.
-
Add increasing concentrations of the test compound (e.g., this compound).
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based kits).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
-
Intracellular Calcium Mobilization Assay (for V1a/V1b Receptor Functional Activity, EC50)
This assay measures the increase in intracellular calcium concentration following the activation of V1a or V1b receptors.
-
Cell Lines: CHO or HEK293 cells stably expressing the human V1a or V1b vasopressin receptor.
-
Assay Procedure:
-
Seed cells in a black, clear-bottom 96-well or 384-well plate and allow them to attach overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add increasing concentrations of the test compound (e.g., Selepressin) and immediately measure the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak fluorescence response against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
This compound is a highly potent and selective V2 receptor agonist, distinguishing it from the non-selective agonist Terlipressin and the V1a-selective agonist Selepressin. Its profile is most similar to Desmopressin, another V2-preferring agonist, though available data suggests this compound may have higher potency. The lack of significant V1a receptor activity with this compound is predicted to translate to a favorable in vivo profile with strong antidiuretic effects and minimal impact on blood pressure. Further head-to-head comparative studies, particularly in vivo models, are warranted to fully elucidate the therapeutic potential of this compound relative to existing compounds. The detailed protocols provided in this guide offer a framework for such investigations, enabling robust and reproducible characterization of novel vasopressin receptor modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Terlipressin, a vasoactive prodrug recommended in hepatorenal syndrome, is an agonist of human V1, V2 and V1B receptors: Implications for its safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. va.gov [va.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Terlipressin | C52H74N16O15S2 | CID 72081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reference.medscape.com [reference.medscape.com]
- 7. Selepressin, a novel selective vasopressin V1A agonist, is an effective substitute for norepinephrine in a phase IIa randomized, placebo-controlled trial in septic shock patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selepressin, a novel selective vasopressin V1A agonist, is an effective substitute for norepinephrine in a phase IIa randomized, placebo-controlled trial in septic shock patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Antidiuretic and pressor actions of vasopressin in age-dependent DOCA-salt hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Selective V1A Receptor Agonist, Selepressin, Is Superior to Arginine Vasopressin and to Norepinephrine in Ovine Septic Shock* - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Velmupressin Acetate and Other Peptidic Vasopressin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Velmupressin acetate, a novel peptidic vasopressin receptor agonist, with other established peptidic agonists such as Arginine Vasopressin (AVP), Desmopressin (dDAVP), and Terlipressin. This analysis is supported by experimental data on receptor binding and functional activity, detailed experimental protocols, and visualizations of the key signaling pathways.
Executive Summary
This compound is a potent and highly selective agonist for the vasopressin V2 receptor (V2R), demonstrating significantly higher potency than the established V2R agonist, desmopressin.[1][2] Its selectivity for the V2R over the V1a, V1b, and oxytocin receptors suggests a favorable profile for therapeutic applications targeting the anti-diuretic effects of vasopressin while minimizing vasopressor and other off-target effects. This contrasts with less selective endogenous peptides like Arginine Vasopressin and V1a-selective agonists like Terlipressin.
Data Presentation
The following tables summarize the in vitro functional activity of this compound in comparison to other key peptidic vasopressin receptor agonists. The data is extracted from Wiśniewski et al. (2019), where this compound is referred to as compound 38.[1][2]
Table 1: Comparative Functional Activity (EC50, nM) of Peptidic Agonists at Human Vasopressin and Oxytocin Receptors.
| Compound | hV2R EC50 (nM) | hV1aR EC50 (nM) | hV1bR EC50 (nM) | hOTR EC50 (nM) |
| Arginine Vasopressin (AVP) | 0.4 | 1.7 | - | - |
| Desmopressin (dDAVP) | 0.23 | >1000 | 120 | >1000 |
| This compound (Compound 38) | 0.07 | >1000 | >1000 | >1000 |
| Terlipressin | >1000 | 1.1 x 103 (Ki) | - | - |
Data for AVP and Terlipressin binding affinity (Ki) are included for comparative context where direct EC50 values from the primary source are unavailable.
Table 2: Receptor Selectivity Ratios.
| Compound | V1aR/V2R Selectivity | OTR/V2R Selectivity |
| Desmopressin (dDAVP) | >4300 | >4300 |
| This compound (Compound 38) | >14000 | >14000 |
Signaling Pathways
The differential effects of these peptidic agonists are rooted in their selectivity for the vasopressin receptor subtypes, which in turn activate distinct intracellular signaling cascades.
Vasopressin V2 Receptor (V2R) Signaling Pathway
Activation of the V2R, primarily located in the renal collecting ducts, initiates a Gs-protein coupled cascade leading to water reabsorption.
Caption: V2 Receptor signaling cascade leading to water reabsorption.
Vasopressin V1a Receptor (V1aR) Signaling Pathway
The V1aR, found on vascular smooth muscle cells, mediates vasoconstriction through a Gq-protein coupled pathway.
Caption: V1a Receptor signaling cascade leading to vasoconstriction.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize and compare peptidic vasopressin receptor agonists.
V2 Receptor cAMP Functional Assay
This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP) in cells expressing the V2 receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human V2 receptor.
-
Assay Medium: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Agonists: this compound, Desmopressin, Arginine Vasopressin.
-
Detection Kit: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit.
-
Plate Reader: HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the V2R-expressing cells into a 384-well white plate and incubate overnight to allow for cell adherence.
-
Compound Preparation: Prepare serial dilutions of the test agonists in the assay medium.
-
Agonist Stimulation: Remove the cell culture medium and add the diluted agonists to the respective wells. Incubate for 30-60 minutes at room temperature to stimulate cAMP production.
-
Cell Lysis and Detection: Add the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions. This step also lyses the cells.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 nm ratio for each well. Plot the normalized response against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.
V1a Receptor Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled V1a receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human V1a receptor.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Agonists: this compound, Terlipressin, Arginine Vasopressin.
-
Plate Reader: Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the V1aR-expressing cells into a 96-well black, clear-bottom plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye solution to the cells. Incubate for 60 minutes at 37°C to allow the dye to enter the cells.
-
Cell Washing: Gently wash the cells with the assay buffer to remove any excess extracellular dye.
-
Compound Preparation: Prepare serial dilutions of the test agonists in the assay buffer.
-
Calcium Measurement: Place the cell plate in the fluorescence plate reader. Use the instrument's injection system to add the agonist solutions to the wells while simultaneously measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the peak fluorescence response for each agonist concentration. Plot the peak response against the log concentration of the agonist to generate a dose-response curve and calculate the EC50 value.
Conclusion
The available in vitro data strongly indicates that this compound is a highly potent and selective V2 receptor agonist, surpassing the potency of desmopressin. Its exceptional selectivity for the V2 receptor over the V1a and oxytocin receptors suggests a potential for targeted therapeutic effects with a reduced risk of off-target cardiovascular effects. This positions this compound as a promising candidate for conditions where a potent and selective antidiuretic effect is desired. Further clinical investigations are warranted to translate these promising in vitro findings into therapeutic benefits.
References
Safety Operating Guide
Navigating the Safe Disposal of Velmupressin Acetate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like Velmupressin acetate are paramount to ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step framework for the safe disposal of this compound, based on available safety data. Adherence to these procedures is critical for minimizing risk and maintaining compliance with regulatory standards.
Core Disposal Procedures
The primary methods for the disposal of this compound involve chemical destruction or controlled incineration. It is crucial to avoid discharge into sewer systems or the environment.
Disposal of Unused this compound:
The recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration equipped with flue gas scrubbing.[1][2] This ensures the complete and environmentally sound destruction of the compound.
Disposal of Contaminated Materials:
Containers and packaging that have held this compound should be managed as follows:
-
Triple Rinsing: Containers can be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[1]
-
Puncturing: Alternatively, packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
Incineration: Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]
Safety and Handling Prerequisites
Prior to disposal, safe handling and storage are essential to prevent accidental exposure and environmental contamination.
Handling:
-
Wear appropriate personal protective equipment (PPE), including suitable protective clothing, chemical-impermeable gloves, and eye/face protection.[1][2][3]
-
Use non-sparking tools and prevent fire from electrostatic discharge.[1][2]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Keep the chemical in suitable and closed containers for disposal.[1][2]
Spill Management: In the event of a spill, the following steps should be taken:
-
Ensure adequate ventilation and remove all sources of ignition.[1][2]
-
Wear appropriate personal protective equipment, including a self-contained breathing apparatus if necessary.[1][2]
-
Prevent further leakage or spillage if it is safe to do so.[1][2]
-
Collect the spillage and place it in a suitable, closed container for disposal.[1][2] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
First-Aid Measures
In case of exposure, immediate first-aid is critical.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
It is important to note that detailed quantitative data on the environmental impact and specific experimental protocols for the disposal of this compound are not publicly available in the provided search results. The information presented is based on the available Safety Data Sheet.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making process and procedural steps.
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Velmupressin Acetate
Essential guidance for the safe handling, storage, and disposal of Velmupressin acetate, a potent and selective V2 receptor agonist. This document provides critical safety protocols and emergency procedures to ensure the well-being of laboratory personnel and the integrity of research.
This compound is a powerful synthetic peptide used in research. Due to its potent pharmacological activity and the limited availability of comprehensive hazard data, it is imperative that researchers, scientists, and drug development professionals handle this compound with a high degree of caution. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should always precede the handling of any chemical. For this compound, the following PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Component | Specifications and Usage |
| Gloves | Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use. Double-gloving is recommended for enhanced protection. |
| Eye Protection | Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing, chemical safety goggles or a full-face shield should be worn. |
| Lab Coat | A clean, buttoned lab coat must be worn to protect street clothes and prevent skin exposure. |
| Respiratory Protection | For procedures that may generate dust or aerosols, a properly fitted respirator (e.g., N95 or higher) is essential. All work with powdered this compound should be conducted in a certified chemical fume hood or other ventilated enclosure. |
Operational Plan: From Receipt to Disposal
A clear and structured workflow is crucial for the safe handling of this compound. The following diagram illustrates the key steps, from receiving the compound to its final disposal.
Emergency Procedures: Be Prepared for the Unexpected
In the event of accidental exposure or a spill, immediate and appropriate action is critical. The following diagram outlines the necessary steps for various emergency scenarios.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
